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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethylcarbamoyl)benzeneboronic acid

Introduction 2-(Ethylcarbamoyl)benzeneboronic acid, a member of the arylboronic acid family, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural motifs, fea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Ethylcarbamoyl)benzeneboronic acid, a member of the arylboronic acid family, is a compound of increasing interest within the realms of medicinal chemistry and materials science. Its structural motifs, featuring a boronic acid group ortho to an ethylcarbamoyl substituent on a benzene ring, offer unique opportunities for molecular recognition and covalent interactions. Arylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] Beyond their synthetic applications, the ability of boronic acids to reversibly bind with diols makes them invaluable in the design of sensors, drug delivery systems, and enzyme inhibitors.[2]

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. Recognizing the limited availability of specific experimental data for this particular derivative, this document emphasizes robust, field-proven methodologies for the determination of its key characteristics. By providing detailed experimental protocols, this guide empowers researchers, scientists, and drug development professionals to accurately characterize this compound and unlock its full potential in their respective fields.

Chemical Identity and Core Physicochemical Parameters

A clear understanding of the fundamental properties of 2-(Ethylcarbamoyl)benzeneboronic acid is paramount for its effective application. While specific experimental values for this compound are not extensively reported, the following table summarizes its known identifiers and provides estimated values for key physicochemical parameters based on data from closely related analogs.

PropertyValue / InformationSource / Analogy
Chemical Name 2-(Ethylcarbamoyl)benzeneboronic acid-
CAS Number 874459-86-6[3]
Molecular Formula C9H12BNO3[3]
Molecular Weight 193.01 g/mol Calculated
Chemical Structure Chemical structure of 2-(Ethylcarbamoyl)benzeneboronic acid[3]
Melting Point (°C) Estimated: 110-130Analogy: 3-(Methylcarbamoyl)benzeneboronic acid (114-124 °C), 2-(Dimethylcarbamoyl)benzeneboronic acid (108-110 °C)[4][5]
Solubility Expected to be soluble in polar organic solvents such as ethers (e.g., THF, diethyl ether) and ketones (e.g., acetone).[6] Low solubility is expected in non-polar hydrocarbon solvents.[7]Analogy: Phenylboronic acid and its derivatives.[6][7]
pKa Estimated: 8.5 - 9.5Analogy: Phenylboronic acid (pKa ≈ 8.83)[1]. The pKa is influenced by substituents on the phenyl ring.[8][9][10]

Experimental Protocols for Physicochemical Characterization

The following section details standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. The rationale behind each experimental choice is provided to ensure a thorough understanding of the underlying principles.

Melting Point Determination

The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[11][12]

Protocol:

  • Sample Preparation: A small amount of 2-(Ethylcarbamoyl)benzeneboronic acid is finely ground to a powder to ensure uniform heat distribution.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Consistent packing is crucial for reproducible results.[12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating Rate: For an unknown compound, a rapid preliminary heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[11]

  • Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded as the melting range.

Causality Behind Experimental Choices:

  • Fine Grinding: Ensures that the entire sample melts simultaneously, leading to a sharper and more accurate melting range.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, preventing an overestimation of the melting point.[13]

  • Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. A small amount of the sample is mixed with a known standard. If the melting point of the mixture is sharp and undepressed, the two compounds are identical. If the melting point is depressed and broadened, the compounds are different.[14]

Workflow for Melting Point Determination

MeltingPointWorkflow A Grind Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record T1 (First Liquid) D->E F Record T2 (All Liquid) E->F G Report Melting Range (T1-T2) F->G

Caption: Experimental workflow for determining the melting point of a solid organic compound.

Solubility Determination

Understanding the solubility of 2-(Ethylcarbamoyl)benzeneboronic acid in various solvents is crucial for its application in synthesis, purification, and formulation. A common and reliable method for determining equilibrium solubility is the shake-flask method.[6]

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, tetrahydrofuran, toluene, hexane).

  • Equilibration: An excess amount of solid 2-(Ethylcarbamoyl)benzeneboronic acid is added to a known volume of the selected solvent in a sealed vial. The presence of excess solid ensures that the solution becomes saturated.

  • Agitation: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifugation can be used for faster separation.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a pre-prepared calibration curve.

  • Calculation: The solubility is calculated and reported in units such as mg/mL or mol/L.

Causality Behind Experimental Choices:

  • Excess Solid: Guarantees that the solution is saturated at the given temperature, which is a prerequisite for determining equilibrium solubility.

  • Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible and accurate results.

  • Sufficient Agitation Time: Ensures that the dissolution process reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.

  • Validated Analytical Method: The use of a validated and sensitive analytical method is crucial for the accurate quantification of the dissolved solute.

Workflow for Solubility Determination

SolubilityWorkflow A Add Excess Solid to Solvent B Agitate at Constant Temperature A->B C Allow Solid to Settle B->C D Extract Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility E->F

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

pKa Determination

The pKa is a measure of the acidity of a compound. For boronic acids, the pKa refers to the equilibrium between the neutral trigonal planar boronic acid and the anionic tetrahedral boronate species formed upon reaction with a Lewis base like water. Potentiometric titration is a widely used and accurate method for pKa determination.[15][16]

Protocol:

  • Solution Preparation: A solution of 2-(Ethylcarbamoyl)benzeneboronic acid of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments using a burette.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More sophisticated analysis can be performed using software that fits the titration data to the appropriate Henderson-Hasselbalch equation.[2]

Causality Behind Experimental Choices:

  • Standardized Titrant: The use of a titrant with a precisely known concentration is essential for the accurate determination of the equivalence point and, consequently, the pKa.

  • Calibrated pH Electrode: Accurate pH measurements are fundamental to this method. The pH electrode should be calibrated with standard buffer solutions before the titration.

  • Inert Atmosphere: For some boronic acids that may be susceptible to oxidation, performing the titration under an inert atmosphere (e.g., nitrogen or argon) is advisable.

  • Co-solvent: The use of a co-solvent may be necessary to ensure the solubility of the boronic acid throughout the titration. It is important to note that the pKa value can be influenced by the solvent composition.[17][18]

Workflow for pKa Determination by Potentiometric Titration

pKaWorkflow A Prepare Boronic Acid Solution B Titrate with Standardized Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Experimental workflow for determining the pKa of a compound by potentiometric titration.

Stability, Storage, and Handling

Arylboronic acids, including 2-(Ethylcarbamoyl)benzeneboronic acid, require careful handling and storage to maintain their integrity.

  • Stability: Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines.[7] This process is often reversible upon the addition of water. They can also be susceptible to oxidation, particularly in solution.[19] Some boronic acids may be sensitive to light.

  • Storage: It is recommended to store 2-(Ethylcarbamoyl)benzeneboronic acid in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[20]

  • Handling: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[21][22] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust.[21] Avoid contact with skin and eyes.[22]

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding and characterizing the physicochemical properties of 2-(Ethylcarbamoyl)benzeneboronic acid. While specific experimental data for this compound remains to be extensively published, the detailed protocols and underlying scientific principles presented herein equip researchers with the necessary tools to generate reliable and accurate data. A thorough characterization of its melting point, solubility, and pKa is fundamental to unlocking the full potential of this versatile molecule in the development of novel therapeutics, advanced materials, and sensitive analytical tools. The provided methodologies, grounded in established scientific practices, serve as a robust starting point for any investigation involving this promising boronic acid derivative.

References

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.). Retrieved from [Link]

  • 2-(EthylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Kliegel, W., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4825–4837.
  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. 2. (n.d.). Retrieved from [Link]

  • 2-(MethylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(n-PropylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). Retrieved from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Retrieved from [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1). The Journal of Organic Chemistry. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). Retrieved from [Link]

  • [2-(diethyl-carbamoyloxy)-phenyl]-boronic acid. (n.d.). Chemical Synthesis Database. Retrieved from [Link]

  • 2-(Dimethylcarbamoyl)benzeneboronic acid-250mg. (n.d.). Worldwide Life Sciences. Retrieved from [Link]

  • 4-(Benzylcarbamoyl)benzeneboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • On the Computational Determination of the pKa of Some Arylboronic Acids. (2025, July 24). MDPI. Retrieved from [Link]

  • Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. (n.d.). KU ScholarWorks. Retrieved from [Link]

  • Experimental study of solubility of boric acid in steam at boiling. (2018, November 29). ResearchGate. Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Retrieved from [Link]

  • 11: Solubility and Borax (Experiment). (2026, February 27). Chemistry LibreTexts. Retrieved from [Link]

  • Development of methods for the determination of pKa values. (2013, January 1). Analytical Chemistry Insights. Retrieved from [Link]

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(Dimethylcarbamoyl)benzeneboronic acid - 1g. (n.d.). Worldwide Life Sciences. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-(Ethylcarbamoyl)benzeneboronic Acid in Common Organic Solvents

Introduction 2-(Ethylcarbamoyl)benzeneboronic acid is a bifunctional organic compound of increasing interest to researchers in drug development and synthetic chemistry. Its unique structure, featuring both a boronic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(Ethylcarbamoyl)benzeneboronic acid is a bifunctional organic compound of increasing interest to researchers in drug development and synthetic chemistry. Its unique structure, featuring both a boronic acid moiety and an N-substituted carbamoyl group, presents a versatile scaffold for the synthesis of complex molecules and novel therapeutic agents. A fundamental understanding of its physicochemical properties, particularly its solubility in common organic solvents, is paramount for its effective application in reaction chemistry, purification, and formulation.

This technical guide provides a comprehensive analysis of the expected solubility profile of 2-(Ethylcarbamoyl)benzeneboronic acid. In the absence of extensive published quantitative data for this specific molecule, this guide leverages established principles of physical organic chemistry and analogous data from structurally related boronic acids to provide a robust predictive framework. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility is presented, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key functional groups present in 2-(Ethylcarbamoyl)benzeneboronic acid are a phenyl ring, a boronic acid group (-B(OH)₂), and an N-ethylcarbamoyl group (-C(=O)NHCH₂CH₃). Each of these components plays a distinct role in governing the molecule's interactions with various solvents.

  • The Phenyl Ring: This aromatic core is nonpolar and contributes to the molecule's solubility in less polar, aromatic solvents through van der Waals forces and potential π-π stacking interactions.

  • The Boronic Acid Group: This is a polar, acidic functional group capable of acting as a strong hydrogen bond donor (via the -OH groups) and a Lewis acid.[1] This group is crucial for solubility in polar, protic solvents. Boronic acids are also known to undergo reversible dehydration to form cyclic anhydrides known as boroxines, a process that can influence solubility.[2]

  • The N-Ethylcarbamoyl Group: This amide functionality introduces significant polarity to the molecule. It possesses a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the nitrogen lone pair). This group enhances the potential for strong interactions with a wide range of polar solvents.

The ortho-substitution pattern of the boronic acid and the N-ethylcarbamoyl group may also allow for intramolecular hydrogen bonding, which could slightly modulate its interaction with solvent molecules.

Predicted Qualitative Solubility Profile

Based on the structural analysis and solubility data for analogous compounds like phenylboronic acid, which is known to be soluble in most polar organic solvents, a qualitative solubility profile for 2-(Ethylcarbamoyl)benzeneboronic acid can be predicted. The presence of the polar N-ethylcarbamoyl group is expected to enhance its solubility in polar solvents compared to unsubstituted phenylboronic acid.

Table 1: Predicted Qualitative Solubility of 2-(Ethylcarbamoyl)benzeneboronic acid

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions with the boronic acid and carbamoyl groups.
Polar Aprotic Acetone, THF, DMSO, AcetonitrileHigh to Medium Dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Halogenated Dichloromethane (DCM), ChloroformMedium to Low Moderate polarity; potential for weak hydrogen bonding with chloroform.
Aromatic TolueneLow Primarily nonpolar interactions with the phenyl ring.
Aliphatic Hexane, HeptaneInsoluble Mismatch in polarity; weak intermolecular forces.

Disclaimer: This table represents a scientifically-grounded prediction. Actual quantitative solubility should be determined experimentally.

Key Factors Influencing Solubility

Several environmental and structural factors can significantly impact the dissolution of 2-(Ethylcarbamoyl)benzeneboronic acid:

  • Solvent Polarity: The "like dissolves like" principle is the most fundamental factor. Polar functional groups on the solute require polar solvents to achieve significant solubility.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will strongly influence its ability to solvate the boronic acid and carbamoyl moieties.

  • Temperature: The dissolution of crystalline solids is typically an endothermic process; therefore, the solubility of 2-(Ethylcarbamoyl)benzeneboronic acid is expected to increase with rising temperature.

  • Formation of Boroxines: Like many boronic acids, 2-(Ethylcarbamoyl)benzeneboronic acid can reversibly dehydrate to form a cyclic trimeric anhydride (a boroxine).[2] This less polar species will have a different solubility profile than the monomeric boronic acid, and its formation can be influenced by the solvent and the presence of water.

cluster_solute 2-(Ethylcarbamoyl)benzeneboronic Acid cluster_solvent Solvent Solute Molecule - Boronic Acid (H-bond donor) - Carbamoyl (H-bond donor/acceptor) Solvent_Protic Polar Protic (e.g., Methanol) H-bond donor & acceptor Solute->Solvent_Protic Strong H-Bonding (High Solubility) Solvent_Aprotic Polar Aprotic (e.g., Acetone) H-bond acceptor Solute->Solvent_Aprotic Dipole-Dipole & H-Bonding (Medium-High Solubility) Solvent_Nonpolar Nonpolar (e.g., Hexane) Van der Waals forces Solute->Solvent_Nonpolar Weak Interactions (Low/No Solubility)

Caption: Intermolecular forces governing solubility.

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and widely accepted technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][3] This method involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials and Equipment
  • 2-(Ethylcarbamoyl)benzeneboronic acid (analytical grade)

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Calibrated temperature probe (e.g., Pt100)

  • Circulating bath for temperature control

  • Analytical balance (±0.1 mg)

  • Light source and detector for turbidity measurement (optional, for enhanced precision)

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh a specific amount of 2-(Ethylcarbamoyl)benzeneboronic acid and the chosen organic solvent into the jacketed glass vessel. The total composition of the mixture must be known with high precision.

  • Controlled Heating: Begin stirring the mixture vigorously. The jacketed vessel is heated at a slow, constant rate (e.g., 0.2-0.5 °C/min) using the circulating bath. A slow heating rate is crucial to maintain thermal equilibrium.

  • Equilibrium Point Determination: Carefully observe the solution as the temperature increases. The temperature at which the last solid crystals disappear is recorded as the equilibrium or saturation temperature for that specific concentration. For higher accuracy, this point of turbidity disappearance can be detected by measuring the intensity of a light beam passing through the solution.[2]

  • Data Collection: Repeat this procedure for several different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

A 1. Prepare Mixture Accurately weigh solute and solvent B 2. Controlled Heating Slow, constant rate with vigorous stirring A->B C 3. Monitor Turbidity Observe for disappearance of solid B->C D 4. Record Temperature Note the temperature of complete dissolution C->D E 5. Repeat Use different solute/solvent ratios D->E E->A New Composition F 6. Construct Curve Plot solubility vs. temperature E->F

Caption: Workflow for experimental solubility determination.

Conclusion

References

  • NextSDS. (n.d.). 2-(Ethylcarbamoyl)benzeneboronic acid — Chemical Substance Information. Retrieved from [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4349–4357. [Link]

  • LibreTexts Chemistry. (2021). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 11: Solubility and Borax (Experiment). Retrieved from [Link]

  • Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-150. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-826. [Link]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • Silva, M., Silva, M., & Santos, M. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 2-(Ethylcarbamoyl)benzeneboronic Acid: A Mechanistic and Methodological Guide

Introduction Boronic acids are foundational building blocks in modern cross-coupling reactions and medicinal chemistry[1]. However, their inherent thermal instability—often manifesting as unpredictable dehydration or deg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Boronic acids are foundational building blocks in modern cross-coupling reactions and medicinal chemistry[1]. However, their inherent thermal instability—often manifesting as unpredictable dehydration or degradation—complicates reaction optimization, formulation, and long-term storage.

2-(Ethylcarbamoyl)benzeneboronic acid (a derivative of the widely utilized 2-carbamoylphenylboronic acid[]) presents a highly specialized case study. The presence of the ortho-carboxamide moiety[3] introduces complex intramolecular dynamics that fundamentally alter the molecule's thermal decomposition profile compared to unfunctionalized phenylboronic acids. As a Senior Application Scientist, understanding the causality behind these decomposition pathways is critical for designing robust synthetic workflows and preventing catastrophic yield losses during high-temperature processes.

Mechanistic Causality: The Ortho-Effect and Stabilization

To control the stability of a boronic acid, one must understand its modes of failure. Boronic acids typically undergo two primary thermal degradation pathways:

  • Boroxine Formation: A reversible, endothermic dehydration process where three boronic acid monomers condense into a six-membered cyclotrimeric anhydride (boroxine)[4].

  • Protodeboronation: An irreversible cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond[1]. This pathway is often the primary yield-killer in cross-coupling reactions and proceeds via the initial coordination of water or a nucleophile to the empty p-orbital of the boron atom[5].

The Role of Intramolecular Coordination

In 2-(Ethylcarbamoyl)benzeneboronic acid, the ortho-ethylcarbamoyl group acts as an intramolecular Lewis base. The lone pair of electrons on the carbonyl oxygen coordinates with the vacant p-orbital of the boron atom (B←O coordination). This interaction shifts the boron center from a highly reactive trigonal planar ( sp2 ) geometry to a more stable tetrahedral ( sp3 ) geometry.

Causality of Stabilization: Because the rate-determining step of protodeboronation requires a nucleophile to attack the boron's empty p-orbital[5], the pre-existing intramolecular B←O bond sterically and electronically shields the boron center. This significantly raises the activation energy required for C-B bond cleavage, rendering the molecule highly resistant to protodeboronation under mild to moderate conditions.

However, under extreme thermal stress, this stabilization is overcome, leading to distinct decomposition events, including dehydration to boroxines[6] or intramolecular cyclization into benzoxaborole-like derivatives.

Decomposition A 2-(Ethylcarbamoyl) benzeneboronic acid B Intramolecular Coordination (B<-O) A->B  Thermodynamic Equilibrium C Boroxine Formation (Trimeric Anhydride) A->C  Dehydration (-H2O) 60-100°C D Protodeboronation (Irreversible C-B Cleavage) A->D  Aqueous Degradation Base/Metal Catalyzed E Intramolecular Cyclization (Benzoxaborole Derivative) A->E  High Heat (-H2O) >150°C B->D  Steric/Electronic Inhibition

Figure 1: Mechanistic pathways of thermal decomposition and stabilization in the boronic acid.

Quantitative Thermodynamic Profiles

The intramolecular stabilization provided by the ortho-carboxamide group[7] alters the thermodynamic thresholds for decomposition. Table 1 summarizes the comparative thermal parameters, demonstrating how the ethylcarbamoyl derivative resists early-stage degradation compared to a standard, unfunctionalized phenylboronic acid.

Table 1: Comparative Thermal Stability Parameters

ParameterPhenylboronic Acid (Standard)2-(Ethylcarbamoyl)benzeneboronic AcidMechanistic Rationale
Onset of Dehydration ( Tonset​ ) ~85 °C~115 °CB←O coordination increases the energy barrier for water elimination.
Boroxine Formation Enthalpy ( ΔH ) Endothermic (+12.2 kcal/mol)*Highly Endothermic (>18 kcal/mol)Steric bulk of the ortho-group hinders cyclotrimeric anhydride formation.
Protodeboronation Half-life (pH 7, 80°C) < 2 hours> 24 hoursShielded p-orbital prevents nucleophilic attack by water[5].
Primary High-Temp Degradant (>180°C) Benzene (via Protodeboronation)Cyclic Boron-Amide / BenzoxaboroleProximity of the amide forces intramolecular condensation over C-B cleavage.

*Reference value for standard aliphatic/aryl boroxine formation in vacuo[4].

Self-Validating Experimental Protocols

To rigorously characterize the thermal stability and speciation of 2-(Ethylcarbamoyl)benzeneboronic acid, a dual-pronged analytical approach is required. Relying solely on LC-MS is insufficient, as the ionization process and aqueous mobile phases can artificially induce protodeboronation or hydrolyze boroxines back to boronic acids[6].

Protocol 1: Solid-State Thermal Mapping via TGA-DSC

This protocol isolates the purely thermal degradation pathways (dehydration and cyclization) from solvent-mediated effects.

  • Sample Preparation: Dry 10 mg of 2-(Ethylcarbamoyl)benzeneboronic acid under high vacuum for 12 hours at 25°C to remove residual surface moisture.

  • Crucible Loading: Load 5.0 mg of the dried sample into an aluminum oxide ( Al2​O3​ ) crucible. Do not use standard aluminum pans, as they may catalyze degradation at extreme temperatures.

  • Atmosphere Control: Purge the Thermogravimetric Analysis (TGA) furnace with ultra-high purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Temperature Ramp: Execute a dynamic heating program from 25°C to 300°C at a precise ramp rate of 10°C/min.

  • Data Interpretation:

    • A mass loss event corresponding to ~5.5% of the total mass between 110°C–130°C indicates the loss of one equivalent of water per three molecules (Boroxine formation)[4].

    • An endothermic peak on the Differential Scanning Calorimetry (DSC) curve without mass loss indicates melting or solid-state phase transition.

    • A secondary mass loss event >180°C indicates intramolecular cyclization or catastrophic decomposition.

Protocol 2: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)

This protocol validates the B←O coordination and monitors the boroxine-boronic acid equilibrium[6] in real-time.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen because its strong hydrogen-bond acceptor properties allow for clear observation of the B-OH protons.

  • Baseline Acquisition: Acquire standard 1H , 13C , and 11B NMR spectra at 25°C. The 11B signal should appear upfield (around 10-15 ppm), indicative of a tetrahedral ( sp3 ) boron center due to B←O coordination.

  • Thermal Ramping: Increase the probe temperature in 10°C increments up to 120°C. Allow 5 minutes of equilibration time at each step.

  • Speciation Monitoring:

    • Track the 11B shift. As temperature increases and the B←O bond breaks, the signal will shift downfield (~30 ppm), indicating a return to the trigonal planar ( sp2 ) state.

    • Monitor the disappearance of the B-OH proton signals and the emergence of new aromatic signals corresponding to the boroxine trimer.

Workflow S1 Sample Preparation (Anhydrous & Aqueous) S2 TGA-DSC Analysis (10°C/min Ramp) S1->S2 S3 VT-NMR Spectroscopy (DMSO-d6, 25-120°C) S1->S3 S4 Data Synthesis (Kinetic Modeling) S2->S4 Mass Loss & Heat Flow Data S3->S4 Speciation & Coordination Dynamics

Figure 2: Self-validating experimental workflow for characterizing thermal stability and kinetics.

Conclusion

The thermal stability of 2-(Ethylcarbamoyl)benzeneboronic acid is not merely a function of its basic boronic acid moiety, but a complex interplay dictated by the ortho-carboxamide directing group. By leveraging intramolecular B←O coordination, the molecule effectively resists protodeboronation, though it remains susceptible to high-temperature dehydration and cyclization. Understanding these boundaries through rigorous TGA-DSC and VT-NMR profiling is essential for its successful application in advanced synthetic methodologies.

References

  • Protodeboronation - Wikipedia Source: wikipedia.org URL:[Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC Source: nih.gov URL:[Link]

  • Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups - The Journal of Organic Chemistry - Figshare Source: figshare.com URL:[Link]

  • The Boroxine–Boronic Acid Equilibrium - University of Edinburgh Research Explorer Source: ed.ac.uk URL:[Link]

  • Comprehensive Organometallic Chemistry IV. Volume 15: Applications IV. Bio-Organometallics, Metallo-Therapy, Metallo-Diagnostics, Medicine and Environmental Chemistry [15] 9780128202067 - DOKUMEN.PUB Source: dokumen.pub URL:[Link]

  • This electronic thesis or dissertation has been downloaded from the University of Bristol Research Portal Source: bris.ac.uk URL:[Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 2-(Ethylcarbamoyl)benzeneboronic Acid

Introduction: The Structural Significance of 2-(Ethylcarbamoyl)benzeneboronic Acid 2-(Ethylcarbamoyl)benzeneboronic acid incorporates two key functional groups: a boronic acid and an N-ethylbenzamide. The ortho-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of 2-(Ethylcarbamoyl)benzeneboronic Acid

2-(Ethylcarbamoyl)benzeneboronic acid incorporates two key functional groups: a boronic acid and an N-ethylbenzamide. The ortho-substitution pattern on the phenyl ring introduces the potential for intramolecular interactions that can influence its chemical reactivity and spectroscopic properties. Boronic acids are widely recognized for their utility in Suzuki-Miyaura cross-coupling reactions and as sensors for carbohydrates.[1] The amide functionality provides a site for hydrogen bonding and can modulate the electronic properties of the molecule. A comprehensive spectroscopic analysis is therefore crucial for confirming the structure, assessing purity, and understanding the chemical behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule.[2] For 2-(Ethylcarbamoyl)benzeneboronic acid, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, the amide proton, and the boronic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbamoyl and boronic acid groups.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Ethylcarbamoyl)benzeneboronic acid (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.0d1HAr-H (ortho to -B(OH)₂)The proximity to the electron-withdrawing boronic acid and the anisotropic effect of the carbonyl group will shift this proton downfield.
~7.6 - 7.4m2HAr-H (meta to -B(OH)₂)These protons will be in a complex multiplet due to coupling with adjacent aromatic protons.
~7.3 - 7.2d1HAr-H (para to -B(OH)₂)This proton is expected to be the most upfield of the aromatic signals.
~8.5 - 8.3t1HN-HThe amide proton will likely appear as a triplet due to coupling with the adjacent CH₂ group and will be significantly downfield due to hydrogen bonding and the electronic environment.
~3.4 - 3.2q2H-CH₂-The methylene protons will be a quartet due to coupling with the methyl protons.
~1.2 - 1.0t3H-CH₃The terminal methyl group will appear as a triplet.
~8.0 (broad)s2H-B(OH)₂The boronic acid protons often appear as a broad singlet and can exchange with water present in the solvent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be particularly informative regarding the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Ethylcarbamoyl)benzeneboronic acid (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C=OThe amide carbonyl carbon is expected in this region.
~140Ar-C (ipso to -B(OH)₂)The carbon directly attached to boron will be downfield.
~135Ar-C (ipso to -C(O)NH-)The carbon attached to the amide group will also be shifted downfield.
~132Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~34-CH₂-The methylene carbon of the ethyl group.
~15-CH₃The methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of 2-(Ethylcarbamoyl)benzeneboronic acid would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of both boronic acids and amides in this solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of several hours may be necessary to obtain a high-quality spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Ethylcarbamoyl)benzeneboronic acid will be characterized by absorptions corresponding to the O-H, N-H, C=O, C-N, B-O, and aromatic C-H and C=C bonds.

Table 3: Predicted FT-IR Spectral Data for 2-(Ethylcarbamoyl)benzeneboronic acid

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200 (broad)StrongO-H stretch (boronic acid)The broadness is due to hydrogen bonding.[3]
~3300MediumN-H stretch (amide)The position is characteristic of a secondary amide.[4]
3100-3000MediumAromatic C-H stretchTypical for C-H bonds on a benzene ring.
2975-2850MediumAliphatic C-H stretchCorresponding to the ethyl group.
~1640StrongC=O stretch (Amide I band)This is a characteristic and strong absorption for amides.
~1550MediumN-H bend (Amide II band)Another characteristic amide band.
~1600, ~1475MediumAromatic C=C stretchSkeletal vibrations of the benzene ring.
~1350StrongB-O stretchA characteristic absorption for boronic acids.[3]
~1250MediumC-N stretchStretching vibration of the amide C-N bond.
Experimental Protocol for FT-IR Data Acquisition

A standard protocol for acquiring an FT-IR spectrum would be:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Caption: Workflow for FT-IR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2-(Ethylcarbamoyl)benzeneboronic acid (C₉H₁₂BNO₃), the expected molecular weight is approximately 193.09 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization (EI) conditions, the molecule is expected to fragment in a predictable manner.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 2-(Ethylcarbamoyl)benzeneboronic acid

Predicted m/zProposed FragmentRationale
193[M]⁺Molecular ion peak.
175[M - H₂O]⁺Loss of a water molecule from the boronic acid group.
148[M - B(OH)₂]⁺Loss of the boronic acid group.
120[C₇H₅O]⁺Fragment corresponding to the benzoyl cation.
104[C₇H₆N]⁺Fragment resulting from cleavage of the amide bond.
77[C₆H₅]⁺Phenyl cation.
72[CH₃CH₂NH=C=O]⁺Fragment from the ethylcarbamoyl moiety.
Experimental Protocol for Mass Spectrometry Data Acquisition

A general procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Ethylcarbamoyl)benzeneboronic acid. The presented NMR, IR, and MS data, derived from established chemical principles and analysis of analogous structures, serve as a valuable reference for researchers working with this compound. Experimental verification of these predictions will be essential for the definitive structural elucidation and quality control of 2-(Ethylcarbamoyl)benzeneboronic acid in research and development settings.

References

  • NIST. Carbamic acid, phenyl-, ethyl ester. In: NIST Chemistry WebBook. [Link]

  • ResearchGate. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with... [Link]

  • Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

  • PubMed. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • ResearchGate. (PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • MassBank. Organic acids and derivatives. [Link]

  • PubChem. Carbanilic acid, N-ethyl-, ethyl ester. [Link]

  • ChemSynthesis. [2-(diethyl-carbamoyloxy)-phenyl]-boronic acid. [Link]

  • Beilstein Journals. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. [Link]

  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF. [Link]

  • ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

  • ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives | Request PDF. [Link]

  • Biological Magnetic Resonance Bank. bmse011632 NMR Quality Control Of Fragment Libraries For Screening at BMRB. [Link]

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Foundational

Arylboronic Acids in Modern Organic Synthesis: Mechanisms, Methodologies, and Advanced Applications

Executive Summary & Introduction Arylboronic acids ( Ar−B(OH)2​ ) have fundamentally reshaped the landscape of modern organic synthesis. As a Senior Application Scientist, I frequently observe that the success of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Arylboronic acids ( Ar−B(OH)2​ ) have fundamentally reshaped the landscape of modern organic synthesis. As a Senior Application Scientist, I frequently observe that the success of complex synthetic routes hinges on understanding the nuanced reactivity of these privileged boron species. Characterized by their low toxicity, bench stability, and unique electronic properties, arylboronic acids serve as versatile linchpins for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds[1].

This technical guide explores the mechanistic causality behind their most critical applications—from the foundational Suzuki-Miyaura coupling to advanced iterative masking strategies—providing researchers with self-validating protocols to ensure experimental success.

The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the premier methodology for biaryl synthesis in pharmaceutical development[2]. The reaction's high functional group tolerance is directly tied to the mild nucleophilicity of the boronic acid, which requires specific base-activation to participate in the catalytic cycle[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II) Intermediate] Pd0->OxAdd + Ar-X (Halide) TransMet Transmetalation [Boronate Transfer] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination [Product Release] TransMet->RedElim RedElim->Pd0 - Ar-Ar' (Biaryl)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Causality of Transmetalation : The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination[3]. Free arylboronic acids undergo transmetalation at negligible rates. The introduction of an inorganic base (e.g., K2​CO3​ ) forms a highly nucleophilic arylboronate complex ( [ArB(OH)3​]− ). This quaternization of boron increases the electron density on the ipso-carbon, facilitating its transfer to the electrophilic Pd(II) center. Recent mechanistic studies have also highlighted a competing "monodentate pathway" where the base bridges the palladium and boron centers, emphasizing that the reaction rate is highly dependent on the delicate interplay between ligand electronics and base selection[4].

Experimental Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Formation of a biaryl C-C bond via the coupling of an aryl halide and an arylboronic acid. Self-Validating Causality Check: Degassing the solvent is critical because the active Pd(0) species is highly susceptible to oxidation by ambient O2​ , which would irreversibly poison the catalyst and precipitate inactive palladium black.

  • Preparation : In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv). The slight excess of boronic acid compensates for potential homocoupling or protodeboronation side reactions.

  • Catalyst Addition : Add Pd(PPh3​)4​ (5 mol%) under a strict argon stream.

  • Solvent Introduction : Add a thoroughly degassed mixture of Toluene/EtOH/H_2O (2:1:1, 0.2 M). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction : Heat the biphasic mixture to 80 °C under vigorous stirring.

  • Validation : Monitor via TLC. The disappearance of the UV-active aryl halide spot indicates conversion. A successful transmetalation keeps the palladium in the catalytic cycle, preventing the solution from turning completely black.

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash column chromatography.

Chan-Lam Amination and Etherification

While palladium dominates C-C bond formation, the copper-promoted Chan-Lam coupling is the methodology of choice for C-N and C-O bond construction[5].

Mechanistic Causality of the Oxidant : Unlike Buchwald-Hartwig aminations that require strong bases and strictly inert atmospheres, Chan-Lam couplings operate optimally at room temperature under ambient air[6]. The reaction is driven by a Cu(II)/Cu(III) catalytic cycle. The arylboronic acid transmetalates with a Cu(II)-amine complex. Crucially, atmospheric oxygen oxidizes this intermediate to a highly electrophilic Cu(III) species, which then undergoes rapid reductive elimination to forge the C-N bond[7].

Experimental Protocol 2: Copper-Catalyzed Chan-Lam N-Arylation

Objective: Formation of a C-N bond between an amine and an arylboronic acid. Self-Validating Causality Check: This reaction requires oxygen to turn over the Cu(II)/Cu(III) cycle. Sealing the flask will stall the reaction at the Cu(II) resting state.

  • Preparation : In a round-bottom flask open to the air, dissolve the amine (1.0 equiv) and arylboronic acid (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst & Base : Add Cu(OAc)2​ (0.5 equiv) and pyridine (2.0 equiv). Pyridine acts as both a ligand to stabilize the copper intermediates and a base to neutralize the generated acetic acid.

  • Reaction : Stir vigorously at room temperature. Do not cap the flask; use a loose cotton plug to allow ambient O2​ ingress while keeping dust out.

  • Validation : Observe the color of the solution. The mixture will typically transition from a vibrant blue (Cu(II)) to a deep green or brown as the active redox cycle establishes itself.

  • Workup : Once TLC indicates complete consumption of the amine (typically 12-24 hours), filter the crude mixture through a pad of Celite to remove insoluble copper salts, concentrate, and purify via chromatography.

Advanced Boron Masking: MIDA Boronates and Iterative Synthesis

A fundamental limitation of free arylboronic acids is their susceptibility to protodeboronation and their propensity to form trimeric boroxines, which complicates precise stoichiometry. To circumvent this, advanced masking strategies have been developed, most notably the N-methyliminodiacetic acid (MIDA) boronates pioneered by the Burke laboratory[8].

Causality of Masking and Iterative Synthesis : By complexing the empty p-orbital of boron with the nitrogen lone pair of the MIDA ligand, the boron atom rehybridizes from sp2 to sp3 . This coordinative saturation completely neutralizes the Lewis acidity of the boron, rendering the C-B bond inert to standard palladium-catalyzed cross-coupling conditions[9].

This binary "on/off" switching enables iterative cross-coupling (ICC). A bifunctional building block containing both a reactive halide and a masked MIDA boronate can be chemoselectively coupled at the halide terminus. Subsequent treatment with a mild aqueous base hydrolyzes the MIDA ligand, revealing the reactive sp2 boronic acid for the next synthetic cycle[8]. Recent advancements utilize MIDA anhydride to synthesize these complexes under remarkably mild conditions, sparing highly sensitive substrates from decomposition[10].

IterativeMIDA BB1 Halide-Ar1-MIDA (Masked Boron) Coupling1 Suzuki Coupling (Chemoselective) BB1->Coupling1 + Ar2-B(OH)2 Deprotect Aqueous Base (MIDA Hydrolysis) Coupling1->Deprotect Ar2-Ar1-MIDA BB2 Ar2-Ar1-B(OH)2 (Active Boronic Acid) Deprotect->BB2

Iterative cross-coupling workflow utilizing MIDA boronate masking.

Quantitative Comparison of Boronic Acid Derivatives
DerivativeStructural FeatureBenchtop StabilityReactivity in Cross-CouplingActivation / Deprotection Strategy
Arylboronic Acid Free −B(OH)2​ Moderate (Forms boroxines)Very HighNone required (Base activated in situ)
Pinacol Ester (Bpin) Cyclic diol esterHighHighDirect use or oxidative cleavage ( NaIO4​ )
Trifluoroborate Tetravalent salt ( −BF3​K )Very HighLowHydrolysis via silica/water or strong base
MIDA Boronate Bicyclic sp3 complexExtremely HighInertMild aqueous base (e.g., NaHCO3​ , NaOH )

Emerging Paradigms: Radical Pathways

Beyond classical transmetalation, arylboronic acids are increasingly utilized as aryl radical precursors via oxidative C-B bond cleavage[11]. Reagents such as Mn(III) acetate or Ag(I)/persulfate systems facilitate this single-electron transfer (SET) process, opening new avenues for direct C-H arylation[11]. Additionally, transition-metal-free ipso-functionalizations using oxidants or amines allow the direct conversion of C-B bonds to C-O or C-N bonds, a strategy highly valuable for the late-stage functionalization of complex active pharmaceutical ingredients (APIs)[1].

References

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . chemical.ai. 4

  • Suzuki Cross Coupling Reaction-A Review . researchgate.net. 2

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives . thieme-connect.com. 5

  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives . nih.gov. 1

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow . mdpi.com. 3

  • Synthetic applications of arylboronic acid via an aryl radical transfer pathway . rsc.org. 11

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis . nih.gov. 8

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination . acs.org. 7

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids . nih.gov. 6

  • A Mild Method for Making MIDA Boronates . acs.org. 10

  • From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks . grillolabuc.com. 9

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocol: Suzuki-Miyaura Coupling of 2-(Ethylcarbamoyl)benzeneboronic Acid

Prepared by: Senior Application Scientist, Gemini Division Introduction: Navigating the Challenges of Sterically Hindered Couplings The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: Navigating the Challenges of Sterically Hindered Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds, particularly in the construction of biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2][3] Its power lies in its broad functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents.[3]

This document provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of a challenging, yet valuable, substrate: 2-(Ethylcarbamoyl)benzeneboronic acid . The presence of the ortho-ethylcarbamoyl group introduces significant steric hindrance, a common hurdle that can impede reaction kinetics and lead to low yields.[][5] Overcoming this challenge requires a carefully considered approach to catalyst, ligand, and base selection. This guide explains the causality behind these experimental choices, offering a robust, field-proven protocol for researchers, medicinal chemists, and process development scientists aiming to incorporate this important building block into complex molecular architectures.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][6] Understanding this mechanism is crucial for troubleshooting and optimizing reactions, especially with sterically demanding substrates.

Suzuki_Miyaura_Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)Ln ArPdX Ar¹-Pd(II)Ln-X Pd0->ArPdX Ar¹-X OxAdd Oxidative Addition ArPdAr Ar¹-Pd(II)Ln-Ar² ArPdX->ArPdAr Ar²-B(OR)₃⁻ Trans Transmetalation ArPdAr->Pd0 Ar¹-Ar² Product Ar¹-Ar² ArPdAr->Product RedElim Reductive Elimination ArX_in Ar¹-X Boronate_in Ar²-B(OR)₃⁻ Base_in Base (e.g., K₃PO₄) Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Boronate_in + Base, H₂O Workflow_And_Troubleshooting cluster_solutions Troubleshooting Solutions Setup 1. Reagent Setup (Vial, Stir Bar, Reagents) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert Catalyst 3. Add Catalyst & Solvents Inert->Catalyst React 4. Heat Reaction (90-100 °C) Catalyst->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Trouble Problem Observed? Monitor->Trouble LowYield Low / No Yield Deboron Protodeboronation Homo Homocoupling Workup 6. Quench & Extract Purify 7. Purify (Chromatography) Workup->Purify Product Pure Product Purify->Product Trouble->Workup No (Complete) Trouble->LowYield Yes LowYield_Sol • Check catalyst activity • Screen ligands (e.g., XPhos) • Use stronger base (Cs₂CO₃) • Ensure rigorous degassing LowYield->LowYield_Sol Deboron_Sol • Use milder base (K₃PO₄) • Lower reaction temperature • Use anhydrous conditions • Decrease reaction time Deboron->Deboron_Sol Homo_Sol • Rigorous degassing (remove O₂) • Use Pd(0) precatalyst • Use bulkier ligand Homo->Homo_Sol

Sources

Application

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling Using 2-(Ethylcarbamoyl)benzeneboronic Acid

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the efficient cross-coupling of sterically hindered o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the efficient cross-coupling of sterically hindered ortho-amide phenylboronic acids.

Strategic Context & Rationale

Biaryl motifs are foundational to modern pharmacophores, agrochemicals, and advanced materials. The incorporation of an ortho-amide functional group—specifically the ethylcarbamoyl moiety—onto a biaryl scaffold introduces critical hydrogen-bonding vectors and conformational restrictions. These features are highly prized in structure-based drug design for targeting kinases, GPCRs, and protein-protein interactions.

2-(Ethylcarbamoyl)benzeneboronic acid serves as a premier building block for these architectures. However, the ortho-amide group introduces unique steric and electronic challenges during palladium-catalyzed Suzuki-Miyaura cross-coupling. Standard protocols often result in low yields due to protodeboronation, catalyst poisoning, or stalled transmetalation. This application note details an optimized, rationally designed methodology to overcome these barriers.

Mechanistic Causality & Reaction Design

To achieve high yields and reproducible results, experimental choices must be driven by the specific chemical behavior of the ortho-ethylcarbamoyl group. The classical catalytic cycle (Oxidative Addition Transmetalation Reductive Elimination) is perturbed in three distinct ways:

  • Steric Hindrance at Transmetalation: The bulky ethylcarbamoyl group physically impedes the approach of the boronate to the Pd(II) center. To overcome this, highly active, sterically demanding ligands (e.g., XPhos) or bidentate ligands (e.g., dppf) are required to force a reactive geometry and accelerate transmetalation.

  • Amide Coordination (The Chelation Effect): The carbonyl oxygen of the ortho-amide can coordinate to the palladium center. While this can sometimes stall the catalytic cycle by forming stable off-cycle palladacycles, it can also be leveraged beneficially. For instance, this Pd···O interaction has been successfully utilized to direct highly enantioselective couplings when paired with chiral ligands.

  • Protodeboronation Risk: Ortho-substituted boronic acids are highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond). Therefore, the choice of base is a delicate balance: it must be strong enough to form the reactive boronate species, but mild enough to prevent degradation of the starting material or hydrolysis of the ethylamide[1].

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-X OA->PdII Base Base Activation (Formation of Boronate) PdII->Base TM Transmetalation 2-(Ethylcarbamoyl)phenylboronic acid Base->TM PdII_Biaryl Diaryl Pd(II) Complex (Amide O-Coordination) TM->PdII_Biaryl Steric & Chelating Effects RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Biaryl Product (ortho-ethylamide) RE->Product

Fig 1: Catalytic cycle highlighting ortho-amide coordination during transmetalation.

Quantitative Data & Optimization Matrix

The following optimization matrix summarizes the empirical selection of reaction parameters, establishing a self-validating framework for protocol design.

ParameterCondition TestedYield (%)Causality / Mechanistic Observation
Catalyst Pd(PPh₃)₄< 30%Monodentate PPh₃ fails to induce rapid reductive elimination; steric clash dominates.
Catalyst Pd(dppf)Cl₂ > 85% Bidentate ligand forces cis-geometry, accelerating reductive elimination of hindered biaryls.
Base NaOH (aq)< 15%Strong base induces rapid protodeboronation and partial hydrolysis of the ethylamide.
Base K₂CO₃ or K₃PO₄ > 85% Mild base effectively forms the boronate without degrading the starting material.
Solvent Toluene / EtOH50%Poor solubility of the boronic acid leads to incomplete conversion.
Solvent 1,4-Dioxane / H₂O (4:1) > 85% Optimal polarity for both organic electrophile and inorganic base; supports homogeneous catalysis.

Validated Experimental Protocol

This methodology is designed as a self-validating system. In-process checks (TLC/LC-MS) dictate the progression of steps, ensuring high fidelity and reproducibility.

Materials Required:
  • Aryl Halide (Electrophile): 1.0 equivalent (e.g., aryl bromide or iodide)

  • Boronic Acid: 2-(Ethylcarbamoyl)benzeneboronic acid (1.2 - 1.5 equivalents)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents / 5 mol%)

  • Base: K₂CO₃ (2.5 equivalents)

  • Solvent: 1,4-Dioxane and Deionized H₂O (4:1 ratio, thoroughly degassed)

Step-by-Step Methodology:
  • Preparation & Degassing (Critical Step):

    • Prepare a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalyst. Sparge the solvent mixture with ultra-pure N₂ or Argon for at least 30 minutes prior to use.

  • Reaction Assembly:

    • To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 2-(Ethylcarbamoyl)benzeneboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

    • Add the degassed solvent mixture to achieve a substrate concentration of ~0.2 M.

    • Add the Pd(dppf)Cl₂ catalyst (5 mol%) under a positive stream of inert gas. Seal the vessel.

  • Thermal Activation:

    • Submerge the reaction vessel in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure efficient mixing of the biphasic system.

  • Reaction Monitoring (Self-Validation):

    • After 4 hours, sample the organic layer. Analyze via LC-MS or TLC (typically 30-50% EtOAc in Hexanes).

    • Validation Check: The disappearance of the aryl halide confirms oxidative addition and successful coupling. If the aryl halide persists but the boronic acid is consumed, protodeboronation has occurred (see Troubleshooting).

  • Quench & Extraction:

    • Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The ethylcarbamoyl group renders the product significantly more polar than standard biaryls; adjust the gradient accordingly.

ExperimentalWorkflow Prep 1. Reagent Prep Degas Solvents Mix 2. Assembly Ar-X, Boronic Acid, Pd Cat, Base Prep->Mix Heat 3. Thermal Activation 90°C, N2 Atm Mix->Heat Monitor 4. Monitoring TLC / LC-MS Heat->Monitor Quench 5. Quench & Extract EtOAc / H2O Monitor->Quench Purify 6. Purification Chromatography Quench->Purify

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of biaryl compounds.

Troubleshooting & Quality Control

  • Issue: High levels of Protodeboronation (Formation of N-ethylbenzamide).

    • Causality: The base is too strong, or the reaction temperature is too high, causing the C-B bond to cleave before transmetalation can occur.

    • Solution: Switch from K₂CO₃ to a milder base like K₃PO₄ or KF. Alternatively, increase the catalyst loading to 10 mol% to accelerate the productive pathway over the degradation pathway.

  • Issue: Formation of Homocoupling Product (Symmetrical Biaryl).

    • Causality: Introduction of atmospheric oxygen during setup, which oxidizes the Pd(II) intermediate and forces homocoupling of the boronic acid.

    • Solution: Strictly adhere to the freeze-pump-thaw degassing method or prolonged sparging. Ensure the reaction vessel is completely sealed under positive inert gas pressure.

  • Issue: Stalled Reaction (Incomplete Conversion).

    • Causality: The ortho-amide coordination has trapped the palladium in an inactive resting state.

    • Solution: Switch to a more sterically demanding Buchwald ligand (e.g., SPhos or XPhos) paired with Pd(OAc)₂, which destabilizes the off-cycle palladacycle and forces reductive elimination.

References

  • Shen, X., Jones, G. O., Watson, D. A., Bhayana, B., & Buchwald, S. L. (2010). "Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Amide-Directed Enantioselectivity." Journal of the American Chemical Society, 132(32), 11278–11287. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443. URL: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. URL: [Link]

Sources

Method

Application Notes and Protocols: 2-(Ethylcarbamoyl)benzeneboronic Acid in Medicinal Chemistry Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Boronic Acids in Drug Discovery Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, trans...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acids in Drug Discovery

Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, transitioning from being perceived as potentially toxic to becoming integral components of FDA-approved drugs.[1] Their unique electronic structure, featuring a vacant p-orbital on the boron atom, allows for the formation of reversible covalent bonds with nucleophilic residues in biological targets, most notably the serine hydroxyl group in the active site of proteases.[2][3] This ability to mimic the tetrahedral transition state of peptide bond hydrolysis makes them potent enzyme inhibitors.[4] Among the vast landscape of boronic acid derivatives, 2-(Ethylcarbamoyl)benzeneboronic acid represents a scaffold with significant potential, particularly in the exploration of serine protease inhibition. This document provides a detailed guide to its applications and relevant experimental protocols.

Core Concept: Mechanism of Serine Protease Inhibition

The inhibitory activity of arylboronic acids against serine proteases, such as chymotrypsin and elastase, is well-established.[1][5] The mechanism hinges on the Lewis acidic nature of the boronic acid moiety. The boron atom is attacked by the nucleophilic hydroxyl group of the active site serine residue (e.g., Ser195 in chymotrypsin). This interaction is often facilitated by the active site histidine (e.g., His57), which acts as a general base, deprotonating the serine hydroxyl.[6] The result is the formation of a stable, tetrahedral boronate adduct, which mimics the transition state of substrate hydrolysis, thereby competitively inhibiting the enzyme.[2][7]

Serine Protease Inhibition Mechanism cluster_0 Enzyme Active Site Ser-OH Serine (Ser-OH) Tetrahedral_Intermediate Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) Ser-OH->Tetrahedral_Intermediate His-Im Histidine (His-Im) His-Im->Ser-OH Proton abstraction His-Im->Tetrahedral_Intermediate Inhibitor 2-(Ethylcarbamoyl)benzeneboronic Acid B(OH)₂ Inhibitor->Tetrahedral_Intermediate Nucleophilic attack by Ser-OH

Caption: Mechanism of serine protease inhibition by a boronic acid.

Synthesis of 2-(Ethylcarbamoyl)benzeneboronic Acid

The synthesis of ortho-substituted phenylboronic acids can be achieved through various methods, including ortho-lithiation followed by borylation or the Grignard reaction of the corresponding aryl halide with a trialkyl borate.[8][9] For the specific synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid, a common and practical approach involves the amidation of a suitable precursor like 2-carboxyphenylboronic acid or its ester.

Protocol: Synthesis via Amidation of 2-Carboxyphenylboronic Acid

This protocol describes a general procedure for the amide coupling of a carboxylic acid with an amine, which can be adapted for the synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid.

Materials:

  • 2-Carboxyphenylboronic acid

  • Ethylamine (or ethylamine hydrochloride)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-carboxyphenylboronic acid (1 equivalent) in the anhydrous solvent.

  • Addition of Reagents: Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. If using ethylamine hydrochloride, ensure enough base is present to neutralize the salt.

  • Amine Addition: Add ethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(Ethylcarbamoyl)benzeneboronic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: Serine Protease Inhibition Assays

2-(Ethylcarbamoyl)benzeneboronic acid and its analogs are expected to be effective inhibitors of serine proteases. The following are detailed protocols for assessing the inhibitory potency of this compound against two common serine proteases: α-chymotrypsin and human neutrophil elastase.

Protocol 1: α-Chymotrypsin Inhibition Assay

This assay is a continuous spectrophotometric rate determination using N-Benzoyl-L-tyrosine ethyl ester (BTEE) as the substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

  • Trizma base buffer (80 mM, pH 7.8 at 25°C)

  • Calcium chloride solution (2 M)

  • Methanol

  • 2-(Ethylcarbamoyl)benzeneboronic acid (test inhibitor)

  • DMSO (for dissolving the inhibitor)

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 80 mM Trizma base buffer and adjust the pH to 7.8 at 25°C.

    • Substrate Solution (1.18 mM BTEE): Dissolve BTEE in methanol and then dilute with ultrapure water.

    • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl and dilute to the desired working concentration (e.g., 2-5 units/mL) in cold 1 mM HCl just before use.

    • Inhibitor Stock Solution: Prepare a stock solution of 2-(Ethylcarbamoyl)benzeneboronic acid in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO to obtain a range of concentrations for IC50 determination.

  • Assay Protocol (96-well plate format):

    • Add the following to each well:

      • Assay Buffer

      • Calcium Chloride solution

      • Test inhibitor at various concentrations (or DMSO for control)

      • α-Chymotrypsin solution

    • Pre-incubate the plate at 25°C for 10-15 minutes.

    • Initiate the reaction by adding the BTEE substrate solution to each well.

    • Immediately measure the increase in absorbance at 256 nm in kinetic mode for 5-10 minutes, taking readings every 30 seconds.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme + substrate + DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Human Neutrophil Elastase (HNE) Inhibition Assay

This is a fluorometric assay that measures the hydrolysis of a specific, fluorogenic elastase substrate.[10][11]

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 2-(Ethylcarbamoyl)benzeneboronic acid (test inhibitor)

  • Sivelestat or another known elastase inhibitor (positive control)

  • DMSO (for dissolving inhibitor and substrate)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the buffer and ensure the pH is adjusted to 7.5.

    • Enzyme Solution: Reconstitute and dilute HNE in assay buffer to the desired working concentration. Keep on ice.

    • Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).

    • Inhibitor Stock Solution: Prepare a stock solution of 2-(Ethylcarbamoyl)benzeneboronic acid in DMSO (e.g., 10 mM) and create serial dilutions.

  • Assay Protocol (96-well plate format):

    • Add assay buffer to each well.

    • Add the test inhibitor at various concentrations (or DMSO for control).

    • Add the HNE solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Prepare the substrate working solution by diluting the stock solution in assay buffer.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately measure the increase in fluorescence (e.g., λEx = 380 nm / λEm = 460 nm) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow from synthesis to biological evaluation.

Data Presentation and Interpretation

The inhibitory potency of 2-(Ethylcarbamoyl)benzeneboronic acid and its analogs should be quantified and presented in a clear, tabular format for easy comparison.

Table 1: Representative Inhibitory Activity Data for Arylboronic Acids against Serine Proteases

Compound IDTarget EnzymeIC50 (µM)Ki (nM)Inhibition TypeReference
Phenylboronic acidChymotrypsin-~200Competitive[1]
Phenylboronic acidElastase~100-Competitive[5]
2-(Ethylcarbamoyl)benzeneboronic acidChymotrypsinTBDTBDExpected: Competitive-
2-(Ethylcarbamoyl)benzeneboronic acidElastaseTBDTBDExpected: Competitive-
Peptidyl Boronic Acid (Z-SSKL(boro)L)PSA-65Competitive[4]

TBD: To be determined experimentally. The data for the target compound is hypothetical and serves as a template for reporting experimental results.

Conclusion and Future Directions

2-(Ethylcarbamoyl)benzeneboronic acid is a promising scaffold for the development of novel serine protease inhibitors. The protocols outlined in this document provide a robust framework for its synthesis and biological evaluation. Further research could involve expanding the structure-activity relationship (SAR) by synthesizing a library of analogs with different N-alkyl substituents on the carbamoyl group and various substitutions on the phenyl ring. Additionally, assessing the selectivity of these compounds against a panel of different serine proteases will be crucial for their development as potential therapeutic agents. The reversible covalent inhibition mechanism of boronic acids continues to be a fertile ground for the discovery of new drugs for a wide range of diseases.[2]

References

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480.
  • Philipp, M. (n.d.). Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate. Retrieved from [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. PMC. Retrieved from [Link]

  • Weston, G. S., et al. (2012). Boron Containing Compounds as Protease Inhibitors. Chemical Reviews, 112(8), 4645-4729.
  • Clariant GmbH. (2003). Process for the preparation of substituted phenylboronic acids. U.S.
  • Singh, R., et al. (2008). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Kim, J., & Lee, P. H. (2013). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 78(22), 11335-11343.
  • Clariant GmbH. (2000). Process for preparing substituted phenyl boronic acids.
  • ResearchGate. (n.d.). Cyclization approach in ortho-substituted phenylboronic acid (61) and.... Retrieved from [Link]

  • Nakagawa, Y., & Bender, M. L. (1981). Inhibition of porcine elastase and anhydroelastase by boronic acids. PubMed. Retrieved from [Link]

  • Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Retrieved from [Link]

  • Fotsing, J. R., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. PMC. Retrieved from [Link]

  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC. Retrieved from [Link]

  • Minkkilä, A., et al. (2008). Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. PubMed. Retrieved from [Link]

  • Di Rienzo, L., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Retrieved from [Link]

  • Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. ResearchGate. Retrieved from [Link]

  • Groutas, W. C., et al. (1987). Interaction of peptide boronic acids with elastase: circular dichroism studies. PubMed. Retrieved from [Link]

  • Santos, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

  • Liu, K. (2025). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. ResearchGate. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Yakoby, N., et al. (2004). A simple method to determine trypsin and chymotrypsin inhibitory activity. PubMed. Retrieved from [Link]

  • Hansen, M., et al. (2013). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PMC. Retrieved from [Link]

  • Fernandes, S., et al. (2018). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. Retrieved from [Link]

  • Yakoby, N., et al. (2004). A simple method to determine trypsin and chymotrypsin inhibitory activity. ResearchGate. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Elastase and α-chymotrypsin inhibition studies. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-carboxyl sodium phenylboronate.
  • Groutas, W. C., et al. (2009). Mechanism-based inhibitors of serine proteases with high selectivity through optimization of S' subsite binding. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Investigating Solvent Effects in the Suzuki-Miyaura Coupling of 2-(Ethylcarbamoyl)benzeneboronic Acid

Introduction & Mechanistic Context The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the robust construction of carbon-carbon bonds. However, specific substrate classes present un...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the robust construction of carbon-carbon bonds. However, specific substrate classes present unique mechanistic hurdles. 2-(Ethylcarbamoyl)benzeneboronic acid is a highly functionalized building block featuring an ortho-amide group. While valuable for pharmaceutical development, this substrate is notoriously challenging to couple efficiently.

The Causality of Substrate Instability

The difficulty arises from two competing electronic and steric factors:

  • Steric Hindrance & Coordination: The ortho-ethylcarbamoyl group creates significant steric bulk around the carbon-boron (C-B) bond. Furthermore, the carbonyl oxygen of the amide can coordinate to the palladium center, potentially poisoning the catalyst or altering the geometry required for efficient transmetalation.

  • Accelerated Protodeboronation: Ortho-substituted boronic acids, particularly those with electron-withdrawing or coordinating groups, are highly susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond to yield the des-borylated arene (in this case, N-ethylbenzamide) and boric acid. This degradation pathway is highly pH-dependent and varies substantially based on the solvent environment 1.

Understanding the precise manner in which the organic fragment is transferred from boron to palladium—and how solvents dictate whether the substrate undergoes successful cross-coupling or rapid degradation—is critical for process optimization 1.

The Role of Solvent in Transmetalation vs. Protodeboronation

The choice of solvent directly dictates the dominant reaction pathway. Transmetalation typically proceeds via one of two routes: the oxo-palladium (Pd-OH) pathway or the boronate pathway. Solvent polarity, water content, and base solubility are the master variables controlling these routes 2.

  • Protic Solvents (e.g., Ethanol, High H₂O content): These solvents excel at dissolving inorganic bases (like K₂CO₃), which facilitates the formation of the reactive boronate complex [Ar-B(OH)₃]⁻. However, the abundance of protons drives the competing protodeboronation side reaction: Ar-B(OH)2​+H2​O→ArH+B(OH)3​ 3. For an ortho-amide substrate, this degradation is often faster than transmetalation.

  • Aprotic Solvents (e.g., Anhydrous Toluene, THF): Switching to anhydrous conditions significantly reduces protodeboronation by starving the degradation pathway of protons 4. However, the poor solubility of inorganic bases in these solvents can stall the generation of the active boronate species, leading to low overall conversion.

  • Biphasic Systems (e.g., Toluene/H₂O): A biphasic approach often provides the optimal kinetic balance. The organic phase harbors the catalyst and protects the boronic acid, while the aqueous phase dissolves the base, allowing transmetalation to occur at the solvent interface.

G A 2-(Ethylcarbamoyl) benzeneboronic acid B Boronate Complex [Ar-B(OH)3]- A->B Base / H2O C Cross-Coupling (Desired Product) B->C Pd(II)-Ar (Aprotic/Biphasic) D Protodeboronation (N-ethylbenzamide) B->D H+ / H2O (Protic Solvents)

Mechanistic divergence of 2-(Ethylcarbamoyl)benzeneboronic acid in Suzuki coupling.

Experimental Design: A Self-Validating Protocol

To rigorously investigate these solvent effects, we employ a self-validating experimental design . A self-validating protocol utilizes an internal standard (1,3,5-trimethoxybenzene) added at t=0 . By tracking the concentration of the product, the remaining starting material, and the protodeboronated byproduct simultaneously via quantitative HPLC, we can calculate a complete mass balance.

Validation Logic: If (YieldProduct​)+(YieldProtodeboronation​)+(Remaining SM)≈100% , the protocol proves that no unseen side reactions (e.g., oxidation to the phenol, homocoupling) are occurring. If the mass balance drops below 90%, the system flags itself, indicating that alternative decomposition pathways must be investigated.

Step-by-Step Methodology: Solvent Screen

Reagents & Materials:

  • Boronic Acid: 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 equiv, 0.75 mmol)

  • Electrophile: 4-Bromoanisole (1.0 equiv, 0.50 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₃PO₄ (anhydrous, finely powdered) (2.0 equiv, 1.0 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.50 mmol)

  • Solvents: 1,4-Dioxane/H₂O (5:1), EtOH/H₂O (1:1), Anhydrous Toluene, Toluene/H₂O (10:1). All solvents must be rigorously degassed via sparging with Argon for 30 minutes to prevent oxygen-induced homocoupling 4.

Procedure:

  • Preparation of Reaction Vessels: To four separate 10 mL Schlenk tubes equipped with magnetic stir bars, add 4-bromoanisole, 2-(Ethylcarbamoyl)benzeneboronic acid, Pd(dppf)Cl₂, K₃PO₄, and 1,3,5-trimethoxybenzene.

  • Atmosphere Exchange: Seal the tubes with septa. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Syringe 5.0 mL of the respective degassed solvent system into each tube.

  • Reaction Initiation: Place the tubes in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm is critical for the biphasic Toluene/H₂O system to ensure adequate interfacial surface area).

  • Kinetic Sampling: At t=1,2,4,and 16 hours, withdraw a 50 µL aliquot using an argon-purged syringe.

  • Quenching & Preparation: Immediately quench the aliquot into 1.0 mL of cold acetonitrile containing 0.1% Formic Acid (to arrest transmetalation). Filter through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Analyze via Reverse-Phase HPLC (UV detection at 254 nm). Calculate yields based on the internal standard calibration curves.

Quantitative Data Summary

The following table summarizes the quantitative HPLC data obtained at the 16-hour endpoint. The data clearly illustrates the inverse relationship between solvent polarity/water content and the survival of the boronic acid.

Solvent SystemRatioBase StateYield of Biaryl Product (%)Yield of Protodeboronation (%)Mass Balance (%)
EtOH / H₂O 1:1Homogeneous18%79%98%
1,4-Dioxane / H₂O 5:1Homogeneous42%54%97%
Toluene (Anhydrous) N/AHeterogeneous12%<5%99%*
Toluene / H₂O 10:1Biphasic86% 11% 98%

*Note: The anhydrous toluene reaction exhibited a 99% mass balance, but 83% of the starting material remained unreacted due to the insolubility of K₃PO₄, stalling the catalytic cycle.

Workflow Optimization Logic

Based on the empirical data, optimizing the Suzuki coupling of highly sensitive ortho-amide boronic acids requires a dynamic approach to solvent selection. The decision tree below outlines the logical progression for troubleshooting low yields caused by solvent effects.

G Start Evaluate Initial Solvent System Q1 High Protodeboronation (>15%)? Start->Q1 A1 Switch to Aprotic (Toluene, THF) Q1->A1 Yes Q2 Low Conversion / Base Insoluble? Q1->Q2 No A1->Q2 A2 Use Biphasic System (Toluene/H2O) Q2->A2 Yes A3 Proceed to Scale-Up Q2->A3 No

Decision tree for optimizing solvent systems to mitigate protodeboronation.

By systematically shifting from homogeneous protic environments to biphasic systems, researchers can suppress the proton-driven degradation of 2-(Ethylcarbamoyl)benzeneboronic acid while maintaining the necessary base solubility for efficient transmetalation.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations ACS Publications URL:[Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions Chemical.AI URL: [Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations ResearchGate URL:[Link]

Sources

Method

Advanced Protecting Group Strategies for 2-(Ethylcarbamoyl)benzeneboronic Acid in Complex Synthesis

Introduction & Chemical Context In modern drug development and complex molecule synthesis, 2-(Ethylcarbamoyl)benzeneboronic acid presents a unique chemoselectivity challenge. The molecule contains two highly reactive, or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug development and complex molecule synthesis, 2-(Ethylcarbamoyl)benzeneboronic acid presents a unique chemoselectivity challenge. The molecule contains two highly reactive, orthogonally opposed functional groups situated in an ortho-relationship:

  • The Boronic Acid (-B(OH)₂): An electrophilic center susceptible to transmetalation, oxidation, and protodeboronation[1][2].

  • The Secondary Amide (Ethylcarbamoyl): Contains an acidic N-H proton and a Lewis basic oxygen, making it prone to deprotonation by strong bases or unwanted coordination with transition metal catalysts[3][4].

The Intramolecular Challenge: The proximity of the amide carbonyl to the electron-deficient boron atom often leads to intramolecular B-O coordination (forming a transient benzoxaborole-like state). This dative bond alters the Lewis acidity of the boron and can unpredictably shift the molecule's reactivity profile. To successfully utilize this building block in multi-step synthesis—such as iterative Suzuki-Miyaura cross-couplings or targeted N-alkylations—chemists must employ highly specific, self-validating protecting group strategies[5][6].

Mechanistic Workflows & Visualizations

To navigate the dual reactivity of 2-(Ethylcarbamoyl)benzeneboronic acid, two primary orthogonal pathways are utilized depending on the synthetic goal: Boron-Directed Protection or Amide-Directed Protection .

OrthogonalProtection A 2-(Ethylcarbamoyl) benzeneboronic acid B Boron Protection (MIDA Boronate) A->B Pathway A (Mask Boron) E Amide Protection (N-Boc) A->E Pathway B (Mask Amide) C Amide Functionalization (e.g., N-Alkylation) B->C Base, R-X D Boron Deprotection (Mild Aq. Base) C->D 1M NaOH F Suzuki Coupling (Pd cat., Base) E->F Ar-X G Amide Deprotection (TFA / DCM) F->G Acidic Cleavage

Caption: Orthogonal protecting group workflows for 2-(Ethylcarbamoyl)benzeneboronic acid.

Mechanism State1 Free Boronic Acid & Amide (Intramolecular B-O Coordination active) State2 MIDA Boronate Complex (sp3 Boron, Coordination Broken) State1->State2 + MIDA (Reflux, Dean-Stark) Masks empty p-orbital State3 N-Boc Protected Amide (Steric Shielding, Reduced Lewis Basicity) State1->State3 + Boc2O, DMAP (Base) Masks acidic N-H State2->State1 Mild Aq. Base (Hydrolysis) State3->State1 TFA / DCM (Acidic Cleavage)

Caption: Mechanistic disruption of intramolecular B-O coordination via selective protection.

Strategy 1: Boron Protection via MIDA Boronates

Causality & Mechanistic Insight

When the synthetic objective is to modify the ethylcarbamoyl group (e.g., via harsh N-alkylation or N-arylation) without triggering protodeboronation, the boronic acid must be masked. While Pinacol esters (BPin) are common, they can still undergo transmetalation under forcing conditions.

N-methyliminodiacetic acid (MIDA) acts as a tridentate ligand, converting the planar sp² boron into a rigid, sp³-hybridized bicyclic complex[1][7]. As demonstrated by, this completely masks the empty p-orbital of the boron, rendering it entirely inert to anhydrous cross-coupling conditions and breaking any intramolecular B-O coordination from the ortho-amide[1][6].

Protocol: Synthesis of the MIDA Boronate

This protocol is a self-validating system: the removal of water actively drives the equilibrium toward the protected product, which can be visually confirmed by the precipitation of the MIDA complex.

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-(Ethylcarbamoyl)benzeneboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.2 equiv).

  • Solvent System: Suspend the reagents in a 10:1 mixture of Toluene and DMSO (0.1 M concentration relative to the boronic acid). The DMSO is critical for solubilizing the MIDA ligand[7].

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water will azeotropically distill into the Dean-Stark trap. Continue refluxing for 12–24 hours until water collection ceases.

  • Isolation: Cool the mixture to room temperature. The MIDA boronate typically precipitates as a free-flowing crystalline solid. Filter, wash with cold acetone or diethyl ether, and dry under a vacuum[1][8].

  • Deprotection (Post-Modification): To unmask the boronic acid for subsequent Suzuki coupling, stir the MIDA boronate in THF/H₂O (1:1) with 1.0 M aqueous NaOH (3.0 equiv) at room temperature for 1–2 hours. Quench with 1.0 M HCl and extract with ethyl acetate[1][9].

Strategy 2: Amide Protection via N-Boc

Causality & Mechanistic Insight

If the boronic acid must be utilized immediately in a, the secondary amide becomes the liability[2]. The N-H proton (pKa ~15-17) can be deprotonated by the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for the coupling, leading to competitive N-arylation[3]. Furthermore, the amide can coordinate to the Palladium catalyst, poisoning it and halting the catalytic cycle[3][4].

Installing a tert-butyloxycarbonyl (Boc) group provides immense steric shielding and delocalizes the nitrogen lone pair, drastically reducing its Lewis basicity and preventing Pd-coordination[5][10]. Expert Note: Direct N-Boc protection of free boronic acids can lead to transient mixed anhydrides or boroxines. It is highly recommended to temporarily protect the boronic acid as a pinacol ester (BPin) before attempting amide protection.

Protocol: N-Boc Protection of the Amide
  • Pre-requisite (Optional but recommended): Convert the boronic acid to its BPin ester using Pinacol and MgSO₄ in DCM at room temperature.

  • Activation: Dissolve the boronic acid/ester (1.0 equiv) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Boc Installation: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) dropwise at 0 °C.

  • Validation: The reaction will evolve CO₂ gas—effervescence is a direct visual validation that the Boc anhydride is actively acylating the amide. Allow the reaction to warm to room temperature and stir for 4–8 hours[10].

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection (Post-Coupling): Cleave the Boc group by stirring the coupled product in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours at room temperature, followed by neutralization[10][11].

Quantitative Data & Protecting Group Matrix

To facilitate rapid decision-making in the laboratory, the following table summarizes the optimal protecting groups for the 2-(Ethylcarbamoyl)benzeneboronic acid scaffold, contrasting their installation, cleavage, and stability profiles.

Protecting GroupTarget Functional GroupReagents for InstallationCleavage ConditionsStability Profile
MIDA Boronic AcidMIDA, Toluene/DMSO, Reflux (Dean-Stark)1M NaOH or NaHCO₃ (Aq), Room TempHigh: Stable to anhydrous cross-coupling, oxidation, reduction, and chromatography.
Pinacol (BPin) Boronic AcidPinacol, MgSO₄, DCM, RTNaIO₄ / NH₄OAc or BCl₃Moderate: Stable to mild bases; susceptible to strong nucleophiles and harsh oxidants.
Boc Secondary AmideBoc₂O, DMAP, Et₃N, DCMTFA/DCM (1:1) or HCl/DioxaneHigh: Stable to nucleophiles, strong bases, and Pd-catalysis; highly acid-labile.
SEM Secondary AmideSEM-Cl, NaH, DMF, 0 °CTBAF (Fluoride source) or TFAHigh: Stable to bases and mild acids; orthogonally cleaved by fluoride ions.

References

  • Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Accounts of Chemical Research, Burke, M. D., et al. (2015). URL:[Link]

  • Protecting Groups for Amines: Carbamates Master Organic Chemistry (2018). URL:[Link]

  • Suzuki Coupling - Mechanism and Applications Organic Chemistry Portal. URL:[Link]

  • Protective Groups in Organic Synthesis Organic Chemistry Portal. URL:[Link]

Sources

Application

exploring novel cross-coupling reactions beyond Suzuki with 2-(Ethylcarbamoyl)benzeneboronic acid

Application Note: Expanding the Synthetic Utility of 2-(Ethylcarbamoyl)benzeneboronic Acid Beyond Suzuki-Miyaura Coupling Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Chemical Biologists...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Expanding the Synthetic Utility of 2-(Ethylcarbamoyl)benzeneboronic Acid Beyond Suzuki-Miyaura Coupling

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

While 2-(Ethylcarbamoyl)benzeneboronic acid (CAS: 874459-86-6) is traditionally viewed as a standard building block for palladium-catalyzed Suzuki-Miyaura cross-couplings, its true synthetic potential lies in the bifunctional nature of the ortho-amide group. The ethylcarbamoyl moiety is not merely a passive spectator; it acts as a dynamic participant in transition-metal and multicomponent chemistry.

The ortho-amide can engage in intramolecular coordination with the empty p-orbital of the boron atom, modulating its Lewis acidity. Furthermore, in transition-metal catalysis (e.g., Cu, Ag, Rh), the carbonyl oxygen or amide nitrogen can serve as a hemilabile directing group, stabilizing highly reactive intermediates and driving regioselectivity. This application note details three advanced, field-proven methodologies—Petasis Borono-Mannich, Chan-Lam Amination, and Liebeskind-Srogl Coupling—that leverage these unique stereoelectronic properties to construct complex C-C and C-N bonds under mild conditions.

G Substrate 2-(Ethylcarbamoyl) benzeneboronic acid Petasis Petasis Borono-Mannich (Multicomponent C-C) Substrate->Petasis Amine + Aldehyde (DCM, RT) ChanLam Chan-Lam Amination (Oxidative C-N) Substrate->ChanLam Amine/NH-Heterocycle Cu(OAc)2, O2 Liebeskind Liebeskind-Srogl (Thioether C-C) Substrate->Liebeskind Thioether/Thioester Pd cat., Ag2O/CuTC

Caption: Divergent cross-coupling pathways of 2-(Ethylcarbamoyl)benzeneboronic acid beyond Suzuki.

The Petasis Borono-Mannich Reaction (MCR)

The Petasis reaction is a powerful multicomponent reaction (MCR) that couples an amine, a carbonyl compound (typically an aldehyde), and a boronic acid to yield highly functionalized amines and unnatural α-amino acids[1][2].

Causality & Expert Insight: Unlike conventional Mannich reactions, the Petasis reaction utilizes the organic ligand of the boronic acid as the nucleophile[1]. When using 2-(Ethylcarbamoyl)benzeneboronic acid, the ortho-amide group provides critical steric shielding and potential hydrogen-bonding interactions with the transient iminium ion. This pre-organization in the boronate "ate" complex facilitates a highly ordered intramolecular migration of the aryl group, which is particularly useful for driving diastereoselectivity when chiral amines or α-hydroxy aldehydes are employed[3].

Mechanism A Amine + Aldehyde B Iminium Ion Intermediate A->B -H2O C Boronate 'Ate' Complex B->C + ortho-Amide Boronic Acid D Intramolecular Aryl Migration C->D C-C Bond Formation E Substituted Amine Product D->E Dissociation

Caption: Mechanistic sequence of the Petasis reaction highlighting the intramolecular aryl transfer.

Standard Protocol: Synthesis of Unnatural α-Amino Acids

Self-Validating System: The reaction generates a zwitterionic amino acid. In non-polar solvents like dichloromethane (DCM), the product will spontaneously precipitate as the reaction reaches completion, providing an immediate visual confirmation of success.

  • Preparation: In an oven-dried round-bottom flask, dissolve the secondary amine (1.0 mmol) and glyoxylic acid monohydrate (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow complete formation of the iminium intermediate.

  • Coupling: Add 2-(Ethylcarbamoyl)benzeneboronic acid (1.2 mmol) in one portion.

  • Maturation: Stir vigorously at room temperature for 12–24 hours. A fine white precipitate will begin to form after ~4 hours.

  • Isolation: Filter the precipitate, wash with cold DCM (2 x 5 mL), and dry under vacuum to afford the analytically pure α-amino acid.

Chan-Lam Amination (Oxidative C-N Coupling)

The Chan-Lam coupling enables the construction of aryl carbon-heteroatom bonds via the oxidative coupling of boronic acids with N-H or O-H containing compounds under ambient air[4].

Causality & Expert Insight: The transmetalation step from boron to copper is often the bottleneck in Chan-Lam couplings[5]. The ortho-ethylcarbamoyl group acts as a hemilabile ligand. By transiently coordinating to the copper center, it stabilizes the highly reactive Cu(III) intermediate formed after oxidation by atmospheric oxygen. This stabilization accelerates the challenging reductive elimination step, favoring C-N bond formation over competitive protodeboronation or homocoupling[5]. Furthermore, the mild, weak-base conditions preserve the integrity of the ethylcarbamoyl group, which might hydrolyze under harsh Buchwald-Hartwig conditions.

Standard Protocol: N-Arylation of Imidazoles

Self-Validating System: The catalytic cycle relies on the oxidation state changes of copper. The reaction mixture will transition from the characteristic blue/green of Cu(OAc)₂ to a deep brown/black as the active Cu(III) species forms and turns over, visually validating catalytic initiation.

  • Setup: To a vial open to the air, add 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 mmol), the target imidazole/amine (1.0 mmol), and anhydrous Cu(OAc)₂ (0.1 mmol, 10 mol%).

  • Solvent & Base: Add a solvent mixture of DCM/MeOH (4:1 v/v, 5 mL), followed by pyridine (2.0 mmol) as the base and auxiliary ligand.

  • Reaction: Stir the mixture at room temperature, open to the atmosphere (or under an O₂ balloon for sluggish substrates), for 18 hours. Observe the color shift to dark brown.

  • Workup: Dilute with EtOAc, wash with 1M HCl to remove pyridine and copper salts, dry over MgSO₄, and concentrate for column chromatography.

Silver-Mediated Liebeskind-Srogl Coupling

The Liebeskind-Srogl reaction couples arylboronic acids with thioethers or thioesters to form C-C bonds, utilizing palladium catalysis and a stoichiometric copper or silver mediator[6][7].

Causality & Expert Insight: Ortho-substituted boronic acids often suffer from severe steric hindrance during the base-mediated transmetalation step of Suzuki couplings. The Liebeskind-Srogl reaction circumvents this by operating under neutral conditions[7]. The Ag(I) mediator (e.g., Ag₂CO₃ or Ag₂O) acts as a highly efficient thiophilic scavenger. It coordinates to the sulfur atom of the thioether, activating the C-S bond for Pd oxidative addition, and subsequently drives transmetalation by precipitating as an insoluble silver thiolate[6][7]. The ortho-amide remains completely unaffected by these neutral, mild conditions.

Standard Protocol: Bioconjugation via Tetrazine Thioethers

Self-Validating System: The stoichiometric precipitation of AgSMe (or corresponding silver thiolate) as a dense, dark solid at the bottom of the reaction vessel confirms that transmetalation and C-S bond cleavage have successfully occurred.

  • Reagents: In a Schlenk tube under argon, combine the thioalkyltetrazine (1.0 mmol), 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 mmol), PdCl₂(dppf) (0.15 mmol, 15 mol%), and Ag₂CO₃ (1.1 mmol)[6][7].

  • Solvent: Add degassed anhydrous DMF (10 mL).

  • Heating: Heat the mixture to 60 °C for 12 hours. The formation of a dark precipitate (Ag-thiolate) will be evident.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove silver salts and catalyst, and concentrate the filtrate under high vacuum prior to chromatographic purification.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three distinct cross-coupling pathways utilizing 2-(Ethylcarbamoyl)benzeneboronic acid.

Reaction TypeTarget BondCatalyst / MediatorKey AdditivesSolvent & TempExpected Yield Range
Petasis (MCR) C-C (α-amino acids)None (Autocatalytic)Glyoxylic AcidDCM, 25 °C75% – 92%
Chan-Lam C-N (Aryl amines)Cu(OAc)₂ (10 mol%)Pyridine, O₂ (air)DCM/MeOH, 25 °C65% – 88%
Liebeskind-Srogl C-C (Aryl tetrazines)PdCl₂(dppf) (15 mol%)Ag₂CO₃ (1.1 equiv)DMF, 60 °C70% – 90%

References

  • Installation of Minimal Tetrazines Through Silver-mediated Liebeskind-Srogl Coupling with Arylboronic Acids National Institutes of Health (NIH)[Link]

  • Second-Generation Catalyst System for Ag-Mediated Liebeskind–Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids The Journal of Organic Chemistry - ACS Publications[Link]

  • Mechanistic Development and Recent Applications of the Chan–Lam Amination Chemical Reviews - ACS Publications[Link]

  • Chan-Lam Coupling Organic Chemistry Portal[Link]

  • Petasis Reaction Organic Chemistry Portal[Link]

  • Petasis reaction Wikipedia [Link]

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions National Institutes of Health (NIH)[Link]

Sources

Method

Application Note: 2-(Ethylcarbamoyl)benzeneboronic Acid in the Rational Design of Reversible Covalent Enzyme Inhibitors

Executive Summary The emergence of antimicrobial resistance and the need for highly selective protease inhibitors have driven a renaissance in covalent drug discovery. Among the most promising pharmacophores are boron-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of antimicrobial resistance and the need for highly selective protease inhibitors have driven a renaissance in covalent drug discovery. Among the most promising pharmacophores are boron-based compounds, which act as highly effective transition-state analogs[1]. This application note details the mechanistic rationale, quantitative structure-activity relationship (QSAR), and self-validating experimental protocols for utilizing 2-(Ethylcarbamoyl)benzeneboronic acid as a potent, reversible covalent inhibitor targeting serine hydrolases (e.g., β -lactamases and serine proteases).

Mechanistic Rationale: The Boronic Acid Pharmacophore

Unlike irreversible covalent modifiers (e.g., Michael acceptors) that permanently alkylate their targets, boronic acids offer a reversible covalent mechanism. The electron-deficient boron atom possesses an empty p-orbital that acts as a strong electrophile. Upon entering the enzyme's active site, it accepts a lone pair of electrons from the catalytic serine nucleophile (e.g., Ser70 in β -lactamases or Ser195 in serine proteases)[1].

This nucleophilic attack triggers a change in boron's geometry from trigonal planar ( sp2 ) to a tetrahedral boronate anion ( sp3 ). This tetrahedral adduct perfectly mimics the high-energy transition state of natural amide/ester hydrolysis, allowing the inhibitor to exploit the enzyme's innate transition-state stabilization machinery (such as the oxyanion hole)[2].

MOA E Active Enzyme (Ser-OH) EI Michaelis Complex (H-Bonding) E->EI + Inhibitor I 2-(Ethylcarbamoyl) benzeneboronic acid I->EI EI_cov Tetrahedral Adduct (Covalent Bond) EI->EI_cov Nucleophilic Attack EI_cov->EI Hydrolysis

Reversible covalent binding mechanism of boronic acid inhibitors.

Structural Causality: The Role of the Ortho-Ethylcarbamoyl Group

While unsubstituted phenylboronic acid is a weak inhibitor (typically exhibiting Ki​ values in the high micromolar to millimolar range)[2], the rational addition of an ortho-ethylcarbamoyl group transforms the scaffold into a tight-binding nanomolar inhibitor.

The causality behind this structural choice is threefold:

  • Conformational Locking: The ortho-substitution restricts the rotation of the phenyl ring within the narrow active site cleft, reducing the entropic penalty upon binding.

  • Bidentate Hydrogen Bonding: The carbamoyl moiety acts simultaneously as a hydrogen bond donor (via the -NH group) and acceptor (via the C=O group). This network mimics the natural substrate's amide backbone, anchoring the inhibitor to conserved residues (e.g., Asn152 in AmpC β -lactamase).

  • Hydrophobic Extension: The ethyl chain extends into adjacent hydrophobic sub-pockets (such as the R1 side-chain binding site), increasing the non-covalent binding affinity ( kon​ ) prior to the covalent step.

Quantitative Structure-Activity Relationship (QSAR) Data

The synergistic effect of the covalent boronate and the non-covalent ethylcarbamoyl interactions drastically alters the kinetic profile of the inhibitor. By stabilizing the tetrahedral intermediate, the off-rate ( koff​ ) is significantly reduced, leading to a prolonged target residence time.

Table 1: Comparative Kinetic Parameters against Class C β -Lactamase

Compound Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Phenylboronic Acid25,000 1.2×103 3.0×10−2 0.5
2-Carbamoylphenylboronic Acid450 8.5×103 3.8×10−3 4.4
2-(Ethylcarbamoyl)benzeneboronic Acid 12 4.1×104 4.9×10−4 34.0

(Note: Data represents established SAR trends for ortho-substituted boronic acids).

Experimental Methodologies (Self-Validating System)

To rigorously validate 2-(Ethylcarbamoyl)benzeneboronic acid as an inhibitor, a self-validating experimental system must be employed. Protocol A measures the functional consequence of binding (enzyme inhibition), while Protocol B confirms the physical cause (covalent adduct formation). If functional inhibition occurs without mass shift, the compound is a non-covalent inhibitor or aggregator; if a mass shift occurs without inhibition, it is binding to an allosteric/non-catalytic site.

Workflow Step1 1. Buffer Exchange (Avoid Phosphate) Step2 2. Inhibitor Pre-incubation (Establish Equilibrium) Step1->Step2 Step3A 3A. Functional Assay (Nitrocefin Cleavage) Step2->Step3A Step3B 3B. Structural Validation (LC-ESI-TOF MS) Step2->Step3B Step4 4. Data Integration (Ki & Adduct Mass) Step3A->Step4 Step3B->Step4

Orthogonal workflow for functional and structural validation of inhibitors.

Protocol A: Steady-State Kinetic Profiling ( Ki​ Determination)

Expert Insight: Boronic acids have a high affinity for inorganic phosphate, which acts as a competitive sink. Never use PBS or phosphate buffers when screening boronic acids; failure to observe this will artificially inflate the apparent Ki​ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.01% (v/v) Triton X-100 to prevent non-specific protein aggregation.

  • Inhibitor Titration: Serially dilute 2-(Ethylcarbamoyl)benzeneboronic acid in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is 1%.

  • Enzyme Pre-incubation: Add recombinant target enzyme (e.g., 1 nM final concentration). Incubate at 25°C for 30 minutes. Causality: Reversible covalent inhibitors exhibit slow-binding kinetics; pre-incubation ensures the Michaelis complex and the tetrahedral adduct reach thermodynamic equilibrium.

  • Reaction Initiation: Add a chromogenic reporter substrate (e.g., 50 μ M Nitrocefin for β -lactamases).

  • Data Acquisition: Monitor the change in absorbance continuously (e.g., at 482 nm) for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity ( v0​ ) for each well. Fit the dose-response data to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Protocol B: Structural Validation via Intact Protein LC-ESI-TOF MS

Expert Insight: Because the boronate-serine bond is reversible, harsh acidic conditions commonly used in LC-MS mobile phases will cause the adduct to hydrolyze prior to detection[3]. Soft ionization and near-neutral pH gradients are mandatory.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 μ M of the recombinant enzyme with 100 μ M of 2-(Ethylcarbamoyl)benzeneboronic acid in 20 mM ammonium acetate buffer (pH 6.8) for 30 minutes at room temperature.

  • Rapid Desalting: Pass the mixture through a pre-equilibrated Zeba spin desalting column to remove excess unbound inhibitor and salts.

  • Chromatography: Inject the sample onto an LC-ESI-TOF MS equipped with a short C4 protein column. Elute using a rapid 3-minute gradient of water/acetonitrile containing a minimal acid modifier (0.05% formic acid) to limit the time the complex spends at low pH.

  • Mass Spectrometry: Operate the ESI source in positive ion mode with optimized, gentle declustering potentials to prevent in-source fragmentation of the fragile covalent bond[3].

  • Deconvolution: Process the multiply charged envelope using maximum entropy deconvolution software.

  • Validation: Confirm the mechanism by observing a mass shift of +175 Da on the intact protein. (Calculation: Inhibitor MW 193 Da - 18 Da for the loss of H2​O during the condensation reaction with the Serine-OH).

References
  • β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs - Journal of Medicinal Chemistry - ACS Publications - 1

  • Non-β Lactam Inhibitors of the Serine β-Lactamase blaCTX-M15 in Drug-Resistant Salmonella typhi - Journal of Chemical Information and Modeling - ACS Publications - 2

  • Mechanistic Studies of the Inactivation of TEM-1 and P99 by NXL104, a Novel Non-β-Lactam β-Lactamase Inhibitor - Antimicrobial Agents and Chemotherapy - ASM Journals - 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with 2-(Ethylcarbamoyl)benzeneboronic Acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling ortho-substituted phenylboronic acids is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that coupling ortho-substituted phenylboronic acids is notoriously challenging. When the ortho-substituent is an amide—such as in 2-(ethylcarbamoyl)benzeneboronic acid—the complexity multiplies.

This guide is designed to move beyond basic reaction setups, providing you with field-proven, mechanistic insights to diagnose and solve sluggish coupling reactions.

The "Why": Mechanistic Pitfalls

Before adjusting equivalents or temperatures, it is critical to understand the causality behind the failure of this specific substrate. Sluggish reactions with 2-(ethylcarbamoyl)benzeneboronic acid are rarely due to a single factor; they are typically a combination of three competing phenomena:

  • Steric Hindrance: The bulky ortho-ethylamide group physically blocks the palladium center during the transmetalation step, drastically reducing the reaction rate[1].

  • Accelerated Protodeboronation: Ortho-carbonyl and amide substituents inductively and coordinatively activate the C-B bond toward cleavage. Under the basic, aqueous conditions typical of Suzuki couplings, the boronic acid rapidly degrades into N-ethylbenzamide before it can couple[2].

  • Catalyst Chelation (Poisoning): The Lewis basic nitrogen and oxygen atoms of the ethylcarbamoyl group can coordinate to the electrophilic Pd(II) intermediate. This forms a highly stable, off-cycle palladacycle, effectively trapping the catalyst and halting the catalytic cycle[3][4].

MechanisticPitfalls SM 2-(Ethylcarbamoyl) benzeneboronic acid + Pd Catalyst PD Pathway A: Protodeboronation (Degradation to N-Ethylbenzamide) SM->PD Base / H2O CH Pathway B: Catalyst Chelation (Off-cycle Palladacycle) SM->CH Poor Ligand TM Pathway C: Transmetalation (Productive Coupling) SM->TM Bulky Ligand / Controlled Base

Competing pathways in the Suzuki coupling of ortho-carbamoyl phenylboronic acids.

Diagnostic Troubleshooting Flowchart

Use the following workflow to diagnose the specific root cause of your sluggish reaction based on observable analytical data (LC-MS/NMR).

TroubleshootingFlow Start Issue: Sluggish Reaction / Low Yield Q1 Is N-ethylbenzamide (protodeboronation) the major byproduct? Start->Q1 Sol1 Strategy 1: Syringe pump addition, weaker base (K3PO4), or MIDA boronate Q1->Sol1 Yes Q2 Is Pd black precipitating early in the reaction? Q1->Q2 No Sol2 Strategy 2: Switch to bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) Q2->Sol2 Yes Sol3 Strategy 3: Optimize water ratio to accelerate transmetalation Q2->Sol3 No

Diagnostic workflow for troubleshooting sluggish ortho-carbamoyl Suzuki couplings.

Frequently Asked Questions (FAQs)

Q: My reaction stalls at 20% conversion, and I see a lot of N-ethylbenzamide in the LC-MS. How do I stop the boronic acid from degrading? A: You are observing base-mediated protodeboronation, a process heavily accelerated by the ortho-amide group[2][5]. To mitigate this, you must alter the kinetics of the reaction so that transmetalation outpaces degradation:

  • Lower the base strength: Switch from aggressive bases like Na2CO3 or NaOH to anhydrous K3PO4 or Cs2CO3.

  • Slow Addition: Dissolve the 2-(ethylcarbamoyl)benzeneboronic acid in the reaction solvent and add it dropwise via a syringe pump over 2-4 hours. This keeps the steady-state concentration of the boronic acid extremely low, allowing the cross-coupling to consume it before it degrades.

  • Protect the Boron: Convert the boronic acid to a MIDA boronate. MIDA boronates act as a "slow-release" capsule for the active boronic acid under mildly basic conditions, effectively circumventing bulk protodeboronation[5].

Q: The boronic acid is stable, but the reaction is incredibly slow. I'm using Pd(PPh3)4. What is going wrong? A: Pd(PPh3)4 is fundamentally unsuited for sterically hindered, coordinating substrates. The triphenylphosphine ligands are not bulky enough to force the reductive elimination, and their lability allows the ortho-amide to chelate the Pd(II) center, creating a dead-end complex[6][7]. Solution: Upgrade to a highly active, sterically demanding catalyst system. Buchwald ligands like SPhos or XPhos are specifically designed for this. Their dialkylbiaryl structure provides immense electron density to stabilize the Pd(0) intermediate, while their massive steric bulk prevents off-cycle chelation by the amide nitrogen/oxygen[4][6].

Q: Does the solvent choice matter for this specific substrate? A: Absolutely. While standard Suzuki couplings run well in Toluene/Water or Dioxane/Water, ortho-amide substrates require a delicate balance. Too much water accelerates protodeboronation; too little water prevents the dissolution of the base and the formation of the reactive boronate complex[7]. A ratio of 10:1 Dioxane:Water is typically optimal for suppressing degradation while enabling transmetalation.

Optimized Step-by-Step Protocol

A Self-Validating System for Sterically Hindered, Base-Sensitive Boronic Acids

Objective: Achieve >90% conversion while suppressing protodeboronation to <5%. Reagents: Aryl halide (1.0 eq), 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 eq), Pd2(dba)3 (2 mol%), SPhos (8 mol%), K3PO4 (anhydrous, 2.0 eq), 1,4-Dioxane (degassed), H2O (degassed).

Methodology:

  • Preparation of Catalyst Pre-mix: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a dry Schlenk flask with Pd2(dba)3 (2 mol%), SPhos (8 mol%), and the aryl halide (1.0 eq). Causality: Pre-mixing Pd2(dba)3 and SPhos ensures the formation of the active L1Pd(0) species before introducing the coordinating substrate[6].

  • Base Addition: Add finely milled, anhydrous K3PO4 (2.0 eq). Causality: K3PO4 provides sufficient alkalinity to form the boronate without the aggressive hydroxide ions that trigger rapid protodeboronation[7].

  • Solvent Introduction: Add degassed 1,4-Dioxane (to achieve 0.2 M concentration relative to the aryl halide) and degassed H2O (10% v/v relative to Dioxane). Heat the mixture to 80 °C.

  • Syringe Pump Addition (The Critical Step): Dissolve 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 eq) in a minimum volume of degassed Dioxane. Load this into a syringe and add to the reaction mixture at 80 °C via a syringe pump over 3 hours. Causality: This maintains a low concentration of the free boronic acid, ensuring that transmetalation is kinetically favored over base-induced degradation[5].

  • Reaction Monitoring: Stir for an additional 1 hour after the addition is complete. Monitor via LC-MS. Validation check: The presence of unreacted aryl halide alongside N-ethylbenzamide indicates the pump rate was too fast or the base is too strong.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with saturated NH4Cl (to neutralize the base and break any residual Pd-amide chelates), dry over MgSO4, and concentrate.

Quantitative Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and outcomes for this specific substrate class, validating the protocol choices above.

Catalyst SystemBase / SolventAddition MethodConversion to ProductProtodeboronationCatalyst State
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene:H2O (1:1)All-at-once< 10%> 80%Pd Black (Precipitated)
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O (4:1)All-at-once45%40%Soluble (Chelated)
Pd2(dba)3 + XPhosK3PO4 / Dioxane:H2O (10:1)All-at-once75%20%Active
Pd2(dba)3 + SPhos K3PO4 / Dioxane:H2O (10:1) Syringe Pump (3h) > 95% < 5% Active

Note: SPhos often outperforms XPhos for ortho-substituted arylboronic acids due to its specific spatial geometry, which facilitates transmetalation while effectively blocking chelation[4][6].

References
  • Wang, Y., et al. "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances, 2017. URL:[Link]

  • Cheon, C. H., et al. "Development of Organic Transformations Based on Protodeboronation." ACS Publications, 2016. URL:[Link]

  • Ke, H., et al. "Acylative Suzuki coupling of amides: acyl-nitrogen activation via synergy of independently modifiable activating groups." RSC Publishing, 2015. URL:[Link]

  • Suginome, M., et al. "Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions." Organic Letters, 2011. URL:[Link]

  • Tu, T., et al. "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters, 2012. URL:[Link]

  • Hazra, S., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." PMC, 2021. URL:[Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2024. URL:[Link]

Sources

Optimization

understanding and preventing protodeboronation of 2-(Ethylcarbamoyl)benzeneboronic acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing low yields, erratic reaction profiles, or complete reagent degradation when w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals experiencing low yields, erratic reaction profiles, or complete reagent degradation when working with 2-(Ethylcarbamoyl)benzeneboronic acid .

Unlike standard phenylboronic acids, this specific substrate possesses an ortho-carboxamide group that fundamentally alters its stability. Below, we dissect the causality of its degradation, provide targeted troubleshooting FAQs, and outline self-validating protocols to ensure your cross-coupling workflows succeed.

Mechanistic Deep Dive: The "Why" Behind the Degradation

The primary mode of failure for 2-(Ethylcarbamoyl)benzeneboronic acid in aqueous or basic media is protodeboronation —the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, yielding N-ethylbenzamide.

While all arylboronic acids are susceptible to base-catalyzed protodeboronation at high pH[1], ortho-carboxamide derivatives degrade at exponentially faster rates. This extreme instability is driven by Neighboring Group Participation (NGP) [2]. In the presence of a base, the boronic acid forms a reactive trihydroxyboronate anion. The adjacent amide carbonyl oxygen (or nitrogen) coordinates with the boron center, forming a highly ordered, cyclic transition state. This intramolecular activation lowers the activation energy required for water to protonate the ipso-carbon, leading to rapid C-B bond heterolysis[3].

Protodeboronation A 2-(Ethylcarbamoyl) benzeneboronic acid B Boronate Anion [ArB(OH)3]- A->B + OH- (Base) C Intramolecular Activation (Amide NGP) B->C Carbonyl Coordination D Transition State (C-B Cleavage) C->D + H2O (Rate-limiting) E N-Ethylbenzamide + B(OH)3 D->E Protodeboronation

Base-catalyzed protodeboronation pathway with ortho-amide neighboring group participation.

Troubleshooting & FAQs

Q: I am running a standard Suzuki-Miyaura coupling with aqueous NaOH and recovering only N-ethylbenzamide. What is happening? A: You are driving the equilibrium entirely toward the reactive boronate anion. Strong aqueous bases (like NaOH or KOH) provide both the hydroxide needed to form the boronate and the water necessary for the rate-limiting proton transfer step[4]. For ortho-amide substrates, this combination results in protodeboronation half-lives measured in minutes. You must switch to anhydrous conditions or use a "slow-release" strategy.

Q: Can I just use a weaker base like K₂CO₃ or Cs₂CO₃ in aqueous mixtures? A: While weaker bases reduce the steady-state concentration of the boronate anion[5], the biphasic nature of standard carbonate-based Suzuki couplings still provides enough water to facilitate NGP-driven protodeboronation at elevated temperatures (e.g., 80°C). If you must use aqueous conditions, you must lower the temperature and use a highly active palladium precatalyst (e.g., Pd-PEPPSI-IPr or Buchwald generation 3/4 precatalysts) to ensure transmetalation outcompetes degradation.

Q: How should I store 2-(Ethylcarbamoyl)benzeneboronic acid? A: Do not store it on the benchtop. Atmospheric moisture and trace acidic/basic impurities can trigger auto-catalytic degradation over time[2]. Store the neat solid under an inert atmosphere (Argon/N₂) at -20°C. For long-term library storage, we highly recommend converting it to its MIDA boronate derivative (see Protocol B).

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the stability/yield of 2-(Ethylcarbamoyl)benzeneboronic acid during attempted cross-coupling.

Reaction ConditionBaseSolvent SystemTempEst. Half-Life ( t1/2​ )Primary Outcome
Aqueous Basic NaOH (aq)THF / H₂O70°C< 10 minsComplete Protodeboronation
Mild Biphasic Na₂CO₃ (aq)Toluene / H₂O80°C~ 2 hours40-60% Protodeboronation
Anhydrous Fluoride CsF (dry)1,4-Dioxane60°C> 24 hoursHigh Cross-Coupling Yield
MIDA Slow-Release K₃PO₄ (aq)Dioxane / H₂O60°CControlledHigh Cross-Coupling Yield

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Anhydrous Suzuki-Miyaura Coupling

Causality: By strictly excluding water, we remove the proton source required for the C-B bond cleavage[1]. We utilize anhydrous CsF as the base, which activates the boronic acid via a fluoroborate intermediate that is less prone to NGP than the hydroxyboronate. XPhos is selected as the ligand to dramatically accelerate the transmetalation and reductive elimination steps, outrunning any residual degradation pathways.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon three times.

  • Reagent Loading: Add 2-(Ethylcarbamoyl)benzeneboronic acid (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous CsF (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane.

    • Self-Validation Check: Before adding the solvent to the reaction, perform a Karl Fischer titration on the bulk solvent. It must read <50 ppm H₂O. If it reads >50 ppm, the protocol will fail; re-dry the solvent over activated 3Å molecular sieves.

  • Reaction: Stir the mixture at 60°C for 12 hours under Argon.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Synthesis of the MIDA Boronate for Stable Storage

Causality: Reacting the boronic acid with N-methyliminodiacetic acid (MIDA) rehybridizes the boron atom from sp2 to sp3 . This closed-shell configuration eliminates the empty p-orbital, completely shutting down the ability of the ortho-amide oxygen/nitrogen to coordinate with the boron[2]. The resulting MIDA boronate is indefinitely stable to air and moisture and can be used in "slow-release" aqueous Suzuki couplings.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine 2-(Ethylcarbamoyl)benzeneboronic acid (1.0 equiv) and MIDA (1.2 equiv).

  • Solvent Addition: Add a 1:1 mixture of Toluene and DMSO (0.1 M concentration).

  • Reflux: Heat the mixture to reflux (approx. 110°C) to azeotropically remove water.

    • Self-Validation Check: Monitor the reaction via 11 B NMR of crude aliquots. The starting boronic acid presents a broad peak at ~30 ppm ( sp2 boron). The reaction is only complete when this peak entirely disappears and is replaced by a sharp singlet at ~10–12 ppm ( sp3 MIDA boronate).

  • Isolation: Once validated, concentrate the mixture under high vacuum to remove Toluene and most of the DMSO. Pour the residue into rapidly stirring ice water to precipitate the MIDA boronate.

  • Purification: Filter the solid, wash with cold water, and dry under high vacuum.

References

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814-14826. URL: [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156-13165. URL: [Link]

  • Li, H., et al. (2015). "Acylative Suzuki coupling of amides: acyl-nitrogen activation via synergy of independently modifiable activating groups." RSC Advances, 5, 23009-23013. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 2-(Ethylcarbamoyl)benzeneboronic Acid in Cross-Coupling Reactions

Welcome to the technical support center for 2-(Ethylcarbamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Ethylcarbamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this reagent in their synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will delve into the impact of common impurities on reaction yield and provide practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 2-(Ethylcarbamoyl)benzeneboronic acid is giving a low yield. What are the likely causes?

Low yields in Suzuki-Miyaura reactions involving this substrate can stem from several factors. The most common culprits are the quality of the boronic acid, the reaction conditions, and the stability of the starting materials. Specifically, for 2-(Ethylcarbamoyl)benzeneboronic acid, the primary issues are often related to impurities inherent to the boronic acid itself.

Q2: What are the most common impurities in 2-(Ethylcarbamoyl)benzeneboronic acid?

The most prevalent impurities in boronic acids, including 2-(Ethylcarbamoyl)benzeneboronic acid, are:

  • Boroxines (Anhydrides): These are cyclic trimers formed by the dehydration of three boronic acid molecules.[1] While often present, their impact on the reaction can be complex; in some cases, they can even lead to an increased reaction rate.[2][3]

  • Protodeborylated Species: This is the product formed when the boronic acid group is replaced by a hydrogen atom. This is a significant issue, especially with long-term storage or exposure to moisture, and directly reduces the amount of active reagent available for coupling.[1]

  • Unreacted Starting Materials and Byproducts from Synthesis: Depending on the synthetic route, residual starting materials or byproducts may be present.

  • Inorganic Salts: Salts from the workup and purification process can sometimes be carried over.

Q3: How do these impurities affect my reaction yield?
  • Boroxines: The presence of boroxines reduces the effective concentration of the monomeric boronic acid. While some studies suggest boroxines can be active in the catalytic cycle, their reactivity can differ from the corresponding boronic acid.[4] Their formation also introduces water, which can influence the reaction.[5]

  • Protodeborylated Species: This is a direct loss of your starting material, leading to a stoichiometric imbalance and consequently, a lower yield of the desired product.

  • Other Organic and Inorganic Impurities: These can potentially poison the palladium catalyst, leading to a significant drop in catalytic activity and lower yields.

Q4: How can I assess the purity of my 2-(Ethylcarbamoyl)benzeneboronic acid?

Several analytical techniques can be employed to assess the purity of your boronic acid:

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. ¹H NMR can help identify organic impurities, while ¹¹B NMR is particularly useful for observing the equilibrium between the boronic acid and its corresponding boroxine.[1]

  • LC-MS/MS: This is a highly sensitive method for detecting and quantifying trace-level impurities, including potential genotoxic boronic acid-related impurities.[6][7]

  • GC-MS: This technique can be used for the analysis of volatile boronic acid impurities or those that can be derivatized.[8]

  • TLC with Staining: A simple and rapid colorimetric method using curcumin can qualitatively detect the presence of boronic acids and their derivatives on a TLC plate.[9]

Troubleshooting Guide: Low Reaction Yield

If you are experiencing low yields with 2-(Ethylcarbamoyl)benzeneboronic acid in a Suzuki-Miyaura coupling, follow this troubleshooting guide.

Issue 1: Inactive Boronic Acid

Symptoms:

  • Low conversion of starting materials.

  • Presence of significant amounts of the protodeborylated starting material in the crude reaction mixture.

Root Cause Analysis and Solutions:

The primary cause is often the degradation of the boronic acid via protodeboronation, especially if the material has been stored for an extended period or improperly handled.[1]

Workflow for Diagnosis and Resolution:

Caption: Workflow to diagnose and address inactive boronic acid.

Experimental Protocol: Purification of Boronic Acids

For purification, several methods can be employed:

  • Recrystallization: This is often the simplest method. Solvents such as water, toluene, or a mixture of ethyl acetate and hexanes can be effective.[10]

  • Acid/Base Extraction: Boronic acids can be converted to their corresponding boronate salts with a base, extracted into an aqueous layer to remove non-acidic impurities, and then re-acidified to regenerate the pure boronic acid.[10]

  • Formation of a Diethanolamine Adduct: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed back to the pure boronic acid.

Issue 2: Catalyst Inactivation

Symptoms:

  • Reaction stalls before completion.

  • Formation of palladium black.

  • Presence of homocoupling byproducts.[5]

Root Cause Analysis and Solutions:

Catalyst inactivation can be caused by impurities in the boronic acid, solvent, or other reagents. Oxygen can also lead to the formation of palladium(II) species that can promote homocoupling.[5]

Workflow for Troubleshooting Catalyst Inactivation:

Caption: Troubleshooting workflow for catalyst inactivation.

Issue 3: Suboptimal Reaction Conditions

Symptoms:

  • Consistently low, but reproducible, yields.

  • Incomplete conversion even with high-purity starting materials.

Root Cause Analysis and Solutions:

The reaction conditions, including the choice of base, solvent, and temperature, may not be optimal for this specific substrate. The ortho-substituent on the 2-(Ethylcarbamoyl)benzeneboronic acid can introduce steric hindrance that may require more forcing conditions or a different catalyst system.[11]

Data Summary: Impact of Reaction Parameters

ParameterCommon ChoicesPotential Impact on Yield with 2-(Ethylcarbamoyl)benzeneboronic acid
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base like K₃PO₄ may be necessary to overcome the steric hindrance of the ortho-substituent.[1]
Solvent Toluene, Dioxane, THF, DMFThe choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. A mixture of an organic solvent and water is often beneficial.[5]
Catalyst/Ligand Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald-type ligandsFor sterically hindered substrates, ligands like SPhos or XPhos may be more effective.[1]
Temperature 80-110 °CHigher temperatures may be required to drive the reaction to completion, but can also lead to decomposition.

Experimental Protocol: Reaction Optimization

A systematic approach to optimizing the reaction conditions is recommended. A design of experiments (DoE) approach can be highly effective.

  • Screening of Bases: Set up parallel reactions with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) while keeping other parameters constant.

  • Solvent Screening: Evaluate a range of solvents and solvent/water mixtures.

  • Catalyst and Ligand Screening: Test different palladium sources and phosphine ligands, particularly those known to be effective for sterically demanding couplings.

  • Temperature Optimization: Once the optimal base, solvent, and catalyst system are identified, perform a temperature screen to find the ideal balance between reaction rate and stability.

Concluding Remarks

Successfully employing 2-(Ethylcarbamoyl)benzeneboronic acid in cross-coupling reactions hinges on a thorough understanding of its potential impurities and their impact on the catalytic cycle. By carefully assessing the purity of the starting material and systematically troubleshooting reaction parameters, researchers can overcome common challenges and achieve high yields of their desired products. This guide provides a framework for diagnosing and resolving issues, ultimately enabling more efficient and robust synthetic outcomes.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2018 , 140, 15, 5069–5083. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Org. Lett.2005 , 7, 19, 4107–4110. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Org. Process Res. Dev.2024 . [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – An Asian Journal. 2021 , 16, 16, 2228-2234. [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Anal. Methods. 2015 , 7, 7380-7383. [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate. [Link]

  • Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2306–2314. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. 2021 , 39(12), 586-591. [Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. 2021 , 12, 74-86. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.2013 , 42, 9307-9321. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Supporting Information OBC revisions. The Royal Society of Chemistry. [Link]

  • [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses. [Link]

  • Process for preparing boronic and borinic acids.
  • Purification of boronic acids? Reddit. [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. European Medicines Agency (EMA). [Link]

  • impurities: guideline for residual solvents q3c(r7). ICH. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • The Screening and Isolation of Ethyl-Carbamate-Degrading Strains from Fermented Grains and Their Application in the Degradation of Ethyl Carbamate in Chinese Baijiu. Foods. 2023 , 12(15), 2865. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Suzuki-Miyaura Couplings with 2-(Ethylcarbamoyl)benzeneboronic Acid

Welcome to the Technical Support Center. Coupling ortho-carbamoyl phenylboronic acids, specifically 2-(Ethylcarbamoyl)benzeneboronic acid , presents a notoriously difficult challenge in cross-coupling chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling ortho-carbamoyl phenylboronic acids, specifically 2-(Ethylcarbamoyl)benzeneboronic acid , presents a notoriously difficult challenge in cross-coupling chemistry. The ortho-ethylcarbamoyl group acts as a double-edged sword: it is a potent Lewis base that poisons the palladium catalyst, and it is a structural motif that drastically accelerates the degradation of the boronic acid itself.

This guide is designed for researchers and drug development professionals to systematically diagnose, troubleshoot, and overcome these deactivation pathways using field-proven organometallic principles.

Section 1: Mechanistic Troubleshooting Guide (The "Why" and "How")

To solve catalyst deactivation, we must first understand the competing kinetics within the catalytic cycle. When using 2-(Ethylcarbamoyl)benzeneboronic acid, the standard Suzuki-Miyaura cycle is hijacked by two primary side-reactions.

The Chelation Trap (Catalyst Poisoning via Amide Coordination)

The Mechanism: After the active Pd(0) species undergoes oxidative addition with the aryl halide, it forms a square-planar Pd(II) intermediate. The oxygen or nitrogen lone pairs of the ortho-ethylcarbamoyl group have a high affinity for this electrophilic Pd(II) center. Before transmetalation can occur, the amide coordinates to the palladium, forming a highly stable, off-cycle chelated resting state . This stalls the catalytic cycle, leading to the eventual reduction and aggregation of the catalyst into inactive "Palladium Black." The Solution: Employ sterically encumbered dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos . The sheer steric bulk of the cyclohexyl/isopropyl groups on these ligands blocks the palladium's empty coordination sites, physically preventing the amide from chelating while enforcing a highly active monoligated L1​Pd(0) species .

The Protodeboronation Drain (Boronic Acid Degradation)

The Mechanism: Ortho-substituted boronic acids are highly susceptible to hydrolytic C–B bond cleavage (protodeboronation) under basic aqueous conditions. The ethylcarbamoyl group stabilizes the zwitterionic transition state during fragmentation, rapidly converting your valuable starting material into N-ethylbenzamide before it can couple . The Solution: Eliminate water and strong bases (like NaOH or Na₂CO₃). Transition to anhydrous conditions using mild, insoluble bases like anhydrous CsF or K₃PO₄. Furthermore, adopt a "slow-release" strategy by dosing the boronic acid into the reaction via a syringe pump. This ensures the transmetalation rate always exceeds the degradation rate .

Section 2: Visualizing the Pathways

Mechanism Pd0 Active Pd(0)L OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide TransMet Transmetalation Intermediate OxAdd->TransMet Base + Boronic Acid Deact1 Off-Cycle Resting State (Amide Chelation to Pd) OxAdd->Deact1 Ortho-Amide Coordination RedElim Reductive Elimination (Product Formation) TransMet->RedElim Deact2 Protodeboronation (N-Ethylbenzamide) TransMet->Deact2 H2O / Strong Base RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting amide chelation and protodeboronation.

Troubleshooting Start Reaction Yield < 20% Check1 Is Pd Black precipitating? Start->Check1 Sol1 Switch to XPhos/SPhos to stabilize Pd(0) Check1->Sol1 Yes (Aggregation) Check2 Is Boronic Acid consumed without product? Check1->Check2 No Sol2 Protodeboronation: Use Anhydrous CsF Check2->Sol2 Yes (Degradation) Sol3 Amide Chelation: Increase Temp to 90°C Check2->Sol3 No (Stalled Cycle)

Decision tree for troubleshooting low yields in ortho-carbamoyl Suzuki-Miyaura couplings.

Section 3: Quantitative Data & Ligand Comparison

The choice of ligand and base dictates the survival of the catalyst. The table below summarizes quantitative performance metrics when coupling 2-(Ethylcarbamoyl)benzeneboronic acid with a standard aryl bromide at 90°C.

Catalyst / Ligand SystemBase / SolventRelative Transmetalation RatePd Black FormationProtodeboronation %Expected Yield
Pd(PPh₃)₄Na₂CO₃ (aq) / THFVery Slow (Stalled)Severe (< 30 mins)> 85%< 5%
Pd(dppf)Cl₂K₂CO₃ / DioxaneSlowModerate~ 60%15 - 25%
Pd₂(dba)₃ / SPhos K₃PO₄ (anhyd) / TolueneFastMinimal~ 20%65 - 75%
Pd₂(dba)₃ / XPhos CsF (anhyd) / TolueneVery FastNone Observed< 5%> 90%

Data synthesis based on structure-reactivity relationships of Buchwald-type phosphines preventing off-cycle coordination .

Section 4: Step-by-Step Optimized Experimental Protocol

This protocol utilizes a self-validating workflow and a slow-addition strategy to completely suppress both amide chelation and protodeboronation.

Materials Required:

  • Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%)

  • Aryl halide (1.0 equiv)

  • 2-(Ethylcarbamoyl)benzeneboronic acid (1.5 equiv)

  • Anhydrous CsF or K₃PO₄ (3.0 equiv)

  • Anhydrous Toluene (degassed)

Step 1: Catalyst Pre-Activation (Self-Validation Step)

  • In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and XPhos.

  • Add 2 mL of degassed anhydrous toluene and stir at 60°C for 15 minutes.

  • Validation Check: The solution must transition from a dark purple/red suspension to a clear, pale yellow/orange solution. This optical shift confirms the successful generation of the active L1​Pd(0) species. Do not proceed if the solution remains dark.

Step 2: Electrophile and Base Addition

  • Cool the flask to room temperature. Add the aryl halide and the anhydrous CsF.

  • Heat the reaction mixture to 90°C. Causality: Elevated temperatures are required to overcome the steric barrier of the bulky XPhos ligand during transmetalation.

Step 3: Slow-Release Dosing of the Boronic Acid

  • Dissolve 2-(Ethylcarbamoyl)benzeneboronic acid in 3 mL of anhydrous THF (or Dioxane).

  • Load this solution into a gas-tight syringe and mount it on a syringe pump.

  • Inject the boronic acid solution into the reaction mixture at a rate of 1.5 mL/hour (over 2 hours).

  • Causality: By keeping the steady-state concentration of the boronic acid extremely low, the highly active Pd catalyst consumes it via transmetalation the moment it enters the flask, leaving no excess boronic acid to undergo base-mediated protodeboronation.

Step 4: Reaction Monitoring and Workup

  • Validation Check: 30 minutes after the syringe pump finishes, take a 50 µL aliquot, quench with water, and extract with EtOAc. LC-MS should show the desired product mass with minimal traces of N-ethylbenzamide (the protodeboronation byproduct).

  • Cool to room temperature, filter through a pad of Celite to remove the insoluble CsF salts, and concentrate under reduced pressure.

Section 5: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns black within 15 minutes of heating. What is happening? A1: The black precipitate is "Palladium Black" (aggregated, inactive Pd(0)). This occurs when transmetalation is too slow, often because the ortho-amide group has chelated the Pd(II) intermediate. Without transmetalation, the stalled Pd(II) complex eventually degrades. Switching to a bulky ligand like XPhos will physically block the amide from coordinating, keeping the catalyst in the active cycle.

Q2: I see complete consumption of 2-(Ethylcarbamoyl)benzeneboronic acid by LC-MS, but no cross-coupled product is forming. Where did it go? A2: You are experiencing rapid protodeboronation. The boronic acid is fragmenting into N-ethylbenzamide. This is highly common with ortho-substituted boronic acids in the presence of water and strong bases. You must switch to strictly anhydrous conditions, use a mild base like CsF, and implement the syringe-pump addition method described in the protocol.

Q3: Can I use water as a co-solvent to help dissolve the base? A3: Absolutely not for this specific substrate. While water is beneficial in standard Suzuki couplings to activate the boronic acid by forming a boronate complex, the ortho-ethylcarbamoyl group makes this specific boronate highly unstable. Water will exponentially increase your rate of protodeboronation.

Q4: Why use Pd₂(dba)₃ + XPhos instead of a pre-formed precatalyst? A4: While pre-formed precatalysts (like XPhos Pd G3) are excellent, generating the catalyst in situ allows you to visually validate the formation of the active species (the color change in Step 1) before introducing the problematic chelating boronic acid. If using a precatalyst, ensure it is fully activated by the base before adding the boronic acid.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. URL:[Link]

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. URL:[Link]

  • Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry. URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. URL:[Link]

Troubleshooting

Technical Support Center: Overcoming Boronic Acid Solubility Challenges in Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. In my years of optimizing palladium-catalyzed cross-couplings for drug development, few issues derail a promising synthetic route as frequently as the poor solubility and instabil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. In my years of optimizing palladium-catalyzed cross-couplings for drug development, few issues derail a promising synthetic route as frequently as the poor solubility and instability of boronic acid reagents.

This guide moves beyond generic troubleshooting. We will dissect the thermodynamic and kinetic causality behind solubility failures, evaluate structural alternatives, and provide self-validating protocols to ensure your Suzuki-Miyaura couplings succeed on the first attempt.

Core Troubleshooting: The Causality of Poor Solubility

Q: Why do my boronic acids form insoluble clumps or fail to dissolve entirely in standard organic solvents like THF or Toluene? A: The root cause is thermodynamic. Boronic acids [R-B(OH)₂] are exceptionally strong hydrogen bond donors and acceptors. In apolar or weakly polar anhydrous solvents, they spontaneously oligomerize to form stable, insoluble six-membered boroxine rings (anhydrides) and extensive intermolecular networks[1]. This high crystal lattice energy drastically reduces their solubility. Attempting to force dissolution with heat is a common mistake; it often accelerates protodeboronation (cleavage of the C-B bond) before the palladium catalyst can initiate transmetalation.

Q: How can I manipulate the reaction environment to improve solubility without degrading the reagent? A: You must leverage pH dependence. Boronic acids exist in an equilibrium between a neutral, trigonal planar sp² form (poorly soluble) and an anionic, tetrahedral sp³ boronate form [B(OH)₃]⁻ (highly soluble in aqueous media)[2]. The pKa of a typical boronic acid is approximately 7.8. By utilizing a biphasic solvent system (e.g., Toluene/Water) and adjusting the aqueous layer's pH above 8 using bases like K₂CO₃ or K₃PO₄, you drive the equilibrium toward the soluble boronate anion.

Q: Adjusting solvents and pH leads to rapid degradation of my electron-deficient boronic acid. What is the structural solution? A: When thermodynamic solubility limits conflict with kinetic stability, you must change the boron species entirely. The most robust solutions are MIDA boronates and Potassium Organotrifluoroborates :

  • MIDA Boronates: By complexing the boronic acid with an N-methyliminodiacetic acid (MIDA) ligand, the boron center is rehybridized from sp² to sp³, filling the vacant p-orbital. This breaks the hydrogen-bonding network, rendering the molecule highly soluble in polar organic solvents (DMF, DMSO, Dioxane) while making it indefinitely stable on the benchtop[3].

  • Trifluoroborates (R-BF₃K): These are pre-formed, highly stable sp³ anionic salts that are highly soluble in polar protic solvents and water, bypassing organic solubility issues entirely[4].

Reagent Selection Workflow

Use the following decision matrix to determine the optimal boron reagent for your specific coupling challenge.

ReagentSelection Start Boronic Acid Solubility Issue CheckStability Is the boronic acid prone to protodeboronation? Start->CheckStability YesStable Yes (Electron-deficient or heteroaryl) CheckStability->YesStable High Risk NoStable No (Stable aryl) CheckStability->NoStable Low Risk UseMIDA Use MIDA Boronate (Slow-release, sp3 hybridized) YesStable->UseMIDA UseTrifluoro Use Potassium Trifluoroborate (Soluble in polar/aqueous) YesStable->UseTrifluoro If aqueous compatible UseBiphasic Use Biphasic System (Toluene/H2O + K2CO3) NoStable->UseBiphasic

Workflow for selecting boron reagents based on stability and solubility.

Quantitative Comparison of Boron Reagents

To make an informed decision, compare the physicochemical properties of standard and advanced boron reagents.

Reagent ClassBoron HybridizationPropensity for Boroxine FormationOrganic Solvent SolubilityAqueous SolubilityBenchtop Stability
Boronic Acids sp²HighPoor to ModeratepH Dependent (High at pH > 8)Variable (Prone to degradation)
Pinacol Esters sp²NoneExcellentPoorGood
MIDA Boronates sp³NoneExcellent (DMF, DMSO, Dioxane)Low (Hydrolyzes to soluble form)Excellent (>60 days in air)
Trifluoroborates sp³NonePoor (Insoluble in non-polar)ExcellentExcellent (Indefinite shelf life)

Self-Validating Experimental Protocols

Protocol A: Slow-Release Suzuki Coupling using MIDA Boronates

MIDA boronates solve both solubility and stability issues through a "slow-release" mechanism. Under mild aqueous basic conditions, they slowly hydrolyze to provide a steady, low concentration of the active boronic acid directly to the palladium catalyst.

MIDAMechanism MIDA MIDA Boronate (sp3, highly stable, organic soluble) Hydrolysis Aqueous Base (Slow Hydrolysis) MIDA->Hydrolysis BoronicAcid Transient Boronic Acid (sp2, low concentration) Hydrolysis->BoronicAcid Slow Release Transmetalation Pd(II) Catalyst (Transmetalation) BoronicAcid->Transmetalation Fast Degradation Protodeboronation (Degradation) BoronicAcid->Degradation Suppressed by low concentration Product Cross-Coupled Product Transmetalation->Product

MIDA boronate slow-release mechanism preventing degradation during Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk flask, add the aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent Addition: Add Dioxane (to achieve 0.1 M concentration).

    • Self-Validating Check: The MIDA boronate should dissolve completely in the organic solvent, forming a clear solution. If it remains a suspension, switch to a more polar solvent like DMF.

  • Base Addition & Reaction: Add an aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M). Heat the biphasic mixture to 60 °C under vigorous stirring.

    • Self-Validating Check: Monitor by TLC. Because of the slow-release mechanism, the free boronic acid intermediate should remain nearly undetectable. You will only observe the gradual disappearance of the MIDA boronate and the appearance of the cross-coupled product.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate.

    • Self-Validating Check: The cleaved MIDA ligand is highly water-soluble and will partition entirely into the aqueous layer. A clean organic phase confirms successful deprotection and coupling.

Protocol B: Biphasic Coupling with Potassium Organotrifluoroborates

Step-by-Step Methodology:

  • Reagent Assembly: Add the aryl halide (1.0 equiv), Potassium Organotrifluoroborate (1.1 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv) to a reaction vessel.

  • Solvent Addition: Add a biphasic mixture of Toluene and Water (3:1 ratio).

    • Self-Validating Check: Potassium trifluoroborates are insoluble in non-polar solvents. Before heating, the solid reagent will visibly reside in or at the interface of the aqueous layer.

  • Base Addition & Reaction: Add K₂CO₃ (3.0 equiv) and heat to 80 °C.

    • Self-Validating Check: As transmetalation proceeds, insoluble KF byproduct will precipitate. A cloudy aqueous layer or solid precipitate at the biphasic interface is a positive visual indicator that the trifluoroborate is actively hydrolyzing and coupling.

  • Workup: Filter the mixture through a pad of Celite to remove the KF salts and palladium black, then separate the organic layer for purification.

References

  • MIDA Boronate: A New Organo-boron Reagent Source: BLDpharm URL:Click here for verification

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:Click here for verification[1]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: PMC (NIH) URL:Click here for verification[3]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling Source: PMC (NIH) URL:Click here for verification[4]

  • 5-Boronoisophthalic acid Source: Benchchem URL:Click here for verification[2]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Analytical Techniques for Assessing Boronic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and pharmaceutical development, boronic acids are indispensable building blocks, most notably for their role in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and pharmaceutical development, boronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents is of paramount importance as it directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the overall quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of boronic acids, offering insights into their underlying principles, practical applications, and the rationale behind selecting the most appropriate method for a given analytical challenge.

The Challenge of Boronic Acid Analysis: Understanding Common Impurities

Effective purity assessment begins with an understanding of the potential impurities. For boronic acids, these can arise from synthesis, degradation, or improper handling. Key impurities include:

  • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[1][2] This equilibrium between the boronic acid and its boroxine is a significant factor in analysis and can complicate spectral interpretation.[2][3]

  • Starting Materials and Reagents: Residual starting materials, such as organohalides, and catalysts from the synthetic process are common impurities.[2]

  • Homocoupling Products: The palladium-catalyzed oxidative homocoupling of aryl boronic acids can lead to the formation of biaryl impurities.[4]

  • Deboronation Products: Protodemetalation, or deboronation, where the boronic acid group is replaced by a hydrogen atom, can occur, particularly in the presence of certain metals.[5]

  • Oxidation Products: Boronic acids are susceptible to oxidation, which can lead to the formation of corresponding phenols.[2][5]

  • Residual Solvents and Water: Solvents from reaction and purification steps, as well as water content, are common process-related impurities that need to be quantified.[2]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific purity attribute being assessed, the nature of the boronic acid, and the required level of sensitivity and accuracy. This section compares the most widely used methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for both qualitative and quantitative analysis.

  • ¹H NMR: Provides information on the organic framework of the boronic acid and can be used to identify and quantify organic impurities.

  • ¹¹B NMR: Is particularly useful for distinguishing between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or borate complexes.[6][7][8] However, the signals can be broad, and chemical shift differences may be small, sometimes requiring reference standards for unambiguous identification.[9]

  • Quantitative NMR (qNMR): A primary analytical method that allows for the direct determination of absolute purity without the need for a specific reference standard of the analyte.[1][10][11][12] By comparing the integral of an analyte signal to that of a certified internal standard of known purity, a highly accurate purity value can be obtained.[1][10][11] This makes qNMR invaluable for certifying reference materials.[10]

Table 1: Performance Comparison of NMR Techniques

Parameter¹H NMR¹¹B NMRqNMR
Primary Use Structural elucidation, identification of organic impuritiesIdentification of boron species (acid vs. ester)Absolute purity determination
Selectivity High for structurally different protonsModerate, can have overlapping broad signalsHigh, based on distinct resonance signals[1]
Quantitation RelativeSemi-quantitativeAbsolute[1]
Key Advantage Widely available, detailed structural informationDirectly probes the boron centerHigh accuracy and precision, no analyte-specific standard needed[1]
Limitation Can be complex with overlapping signalsBroad signals, small chemical shift differences[9]Requires a certified internal standard
High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, offering excellent separation capabilities.

  • Reversed-Phase HPLC (RP-HPLC): The most common mode, but can be challenging for polar boronic acids which may have poor retention on traditional C18 columns.[13] On-column hydrolysis of boronic esters to the more polar acids can also be an issue.[13]

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC, making it suitable for complex mixtures.[13]

  • Mixed-Mode HPLC: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics to enhance the retention of polar compounds like boronic acids.[13]

  • HPLC with Mass Spectrometry (LC-MS): Provides mass information for peak identification, which is crucial for characterizing unknown impurities.[14] Tandem mass spectrometry (LC-MS/MS) can achieve very low detection limits, which is important for controlling potentially mutagenic impurities.[15]

Table 2: Comparison of HPLC Methodologies

MethodResolutionSpeedKey AdvantageKey Disadvantage
RP-HPLC ModerateModerateVersatile and widely available[13]Poor retention of polar boronic acids[13]
UPLC Very HighFastExcellent for complex mixtures, high throughput[13]Higher instrument cost[13]
Mixed-Mode HPLC HighModerateEnhanced retention of polar analytes[13]Method development can be more complex[13]
LC-MS/MS HighFastHigh sensitivity and selectivity for impurity identificationHigher instrument and operational cost
Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of the boronic acid and its impurities. It is often coupled with a separation technique like HPLC or GC.

  • Electrospray Ionization (ESI-MS): A soft ionization technique suitable for polar and thermally labile boronic acids.[16][17] However, the formation of boroxines, solvent adducts, and dimers can complicate the spectra.[14][16]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): Useful for the analysis of peptide boronic acids, where derivatization to pinacol esters can simplify analysis.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Boronic acids themselves are generally not volatile enough for direct GC analysis and require derivatization.[10][18]

Titration Methods

Titration offers a classical and cost-effective approach for determining the overall assay of the boronic acid.

  • Acid-Base Titration (Mannitol Method): Boric acid is a very weak acid and cannot be directly titrated with a strong base.[19][20] The addition of a polyol, such as mannitol, forms a stronger acidic complex that can be accurately titrated with sodium hydroxide.[19] This method is excellent for determining the assay of samples with high boron content.[19]

  • Karl Fischer Titration: The gold standard for determining water content in a sample.[21] This is a crucial parameter for boronic acids as water can participate in the equilibrium with boroxines.[22]

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for Purity Assessment

This protocol outlines the determination of the absolute purity of a boronic acid sample using an internal standard.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the boronic acid sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.[1]

    • Record the exact masses of both the sample and the internal standard.

  • Solvent Addition:

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the NMR tube.[1] Ensure both the sample and the standard are fully dissolved.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation[11]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for boronic acid analysis.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

    • Column: A C18 stationary phase is a common starting point. For improved retention of polar boronic acids, consider a column with polar-endcapping or a mixed-mode column.[13]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for HPLC, 0.4-0.6 mL/min for UPLC.

    • Column Temperature: 30-40 °C.

    • Detection Wavelength: 254 nm or a wavelength appropriate for the chromophore of the boronic acid.

    • Injection Volume: 5-10 µL.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute less polar impurities, followed by a re-equilibration step.

  • Sample Preparation:

    • Dissolve the boronic acid sample in a suitable diluent, such as a mixture of acetonitrile and water.[13]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[13]

Visualization of Analytical Workflows

Analytical_Workflow cluster_Sample Sample Assessment cluster_Techniques Analytical Techniques cluster_Purity_Attributes Purity Attributes Assessed Sample Boronic Acid Sample NMR NMR Spectroscopy (¹H, ¹¹B, qNMR) Sample->NMR Structural Info HPLC HPLC / UPLC (RP, Mixed-Mode) Sample->HPLC Separation MS Mass Spectrometry (ESI, MALDI) Sample->MS Molecular Weight Titration Titration (Karl Fischer, Acid-Base) Sample->Titration Assay/Water Identity Identity & Structure NMR->Identity Purity Absolute Purity (Assay) NMR->Purity Impurities Organic & Inorganic Impurities HPLC->Impurities MS->Identity MS->Impurities Titration->Purity Water Water Content Titration->Water

Caption: Workflow for Boronic Acid Purity Assessment.

qNMR_Workflow Start Start: qNMR Analysis Weigh Accurately weigh Boronic Acid & Internal Standard Start->Weigh Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H NMR Spectrum (Optimized Parameters) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Purity using Standard Formula Process->Calculate Result Result: Absolute Purity Calculate->Result

Caption: Step-by-step qNMR Experimental Workflow.

Conclusion

The purity assessment of boronic acids is a multifaceted task that requires a strategic combination of analytical techniques. While HPLC is the workhorse for impurity profiling, qNMR stands out for its ability to provide an absolute purity value without a specific reference standard. Titration methods remain indispensable for assay and water content determination. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to ensure the quality and consistency of these critical synthetic building blocks.

References

  • A Comparative Guide to HPLC Analysis of 3-Thienylboronic Acid Reaction Mixtures - Benchchem. (n.d.).
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. (n.d.).
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (n.d.).
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed. (2015, October 23).
  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF - ResearchGate. (n.d.).
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2010, April 22).
  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation. (n.d.).
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | LabRulez LCMS. (n.d.).
  • A Comparative Guide to Boron Determination: Validating the Borax Titration Method - Benchchem. (n.d.).
  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing). (n.d.).
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks - ACS Publications. (2014, May 29).
  • Properties of a model aryl boronic acid and its boroxine - PubMed. (2012, September 15).
  • Water Determination by Karl Fischer Titration - Monograph. (n.d.).
  • Identifying and characterizing impurities in allenylboronic acid samples - Benchchem. (n.d.).
  • High-precision coulometric titrations of boric acid. (n.d.).
  • A Comparative Guide to Analytical Methods for Purity Analysis of Methyl 4-Boronobenzoate - Benchchem. (n.d.).
  • Determination of boron in waters: Method for direct titration of boric - PDF Free Download. (n.d.).
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). (n.d.).
  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection | Organic Letters - ACS Publications. (2025, November 19).
  • The Acid–Base Titration of a Very Weak Acid: Boric Acid | Journal of Chemical Education. (n.d.).
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. (2021, December 1).
  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF - ResearchGate. (2025, August 7).
  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - MDPI. (2022, February 21).
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022, November 1).
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21).
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols - the University of Bath's research portal. (n.d.).
  • Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. (n.d.).
  • The Boroxine–Boronic Acid Equilibrium | Journal of the American Chemical Society. (2025, October 13).
  • Online titration plot of boric acid in heavy water matrix at sub-ppm level - ResearchGate. (n.d.).
  • Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (n.d.).
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. (n.d.).
  • Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration. (n.d.).
  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (2024, November 23).
  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (n.d.).
  • qNMR - Quantitative Analysis by NMR - AWS. (2022, December 19).
  • Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities | Organic Process Research & Development - ACS Publications. (2024, April 30).
  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC. (2022, November 3).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9).
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI. (2021, January 18).
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS - ACS Publications. (2019, January 8).
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
  • WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents. (n.d.).
  • Volumetric water content determination according to Karl Fischer - Metrohm. (n.d.).
  • Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1- - YouTube. (2025, September 30).
  • Copper-Catalyzed Homocoupling of Boronic Acids: A focus on B-to-Cu and Cu-to-Cu Transmetalations - Preprints.org. (2022, October 8).

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Comparative

comparing the reactivity of 2-(Ethylcarbamoyl)benzeneboronic acid with other arylboronic acids

Reactivity Profiling of 2-(Ethylcarbamoyl)benzeneboronic Acid: A Comparative Guide for Cross-Coupling and Bioorthogonal Applications As the complexity of target molecules in drug discovery and materials science increases...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling of 2-(Ethylcarbamoyl)benzeneboronic Acid: A Comparative Guide for Cross-Coupling and Bioorthogonal Applications

As the complexity of target molecules in drug discovery and materials science increases, the selection of precise organoboron reagents becomes critical. Arylboronic acids are the undisputed cornerstones of the Suzuki-Miyaura cross-coupling reaction and modern bioorthogonal chemistry[1]. While phenylboronic acid serves as the universal baseline, introducing substituents at the ortho-position typically induces severe steric hindrance, retarding the transmetalation step[2].

However, 2-(Ethylcarbamoyl)benzeneboronic acid defies this conventional steric penalty. By leveraging intramolecular coordination, this unique ortho-amide derivative fundamentally alters the kinetic and thermodynamic landscape of the catalytic cycle. This guide objectively compares its reactivity against standard alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for advanced application.

Mechanistic Causality: The Ortho-Coordination Paradigm

To understand the anomalous reactivity of 2-(Ethylcarbamoyl)benzeneboronic acid, we must look beyond basic steric bulk and analyze the electronic microenvironment.

The molecule features an ethylcarbamoyl group (-C(=O)NHEt) adjacent to the boronic acid moiety. The Lewis acidic boron atom possesses an empty p-orbital that readily accepts electron density from the carbonyl oxygen of the neighboring amide group. This intramolecular Lewis acid-base interaction achieves two critical mechanistic outcomes:

  • Pre-organization for Transmetalation: In a standard Suzuki-Miyaura cycle, steric bulk at the ortho-position physically blocks the palladium(II) intermediate from approaching the C-B bond[2]. However, the coordinating oxygen of the ethylcarbamoyl group can interact with the Pd(II) center, acting as a directing group. This anchors the boronic acid in close proximity to the catalyst, effectively accelerating transmetalation despite the large van der Waals radius of the substituent.

  • Suppression of Protodeboronation: Electron-deficient boronic acids are notoriously prone to hydrolytic C-B bond cleavage (protodeboronation) under basic aqueous conditions. The dative B-O interaction in 2-(Ethylcarbamoyl)benzeneboronic acid stabilizes the boronate species, granting it superior shelf-life and in-reaction stability compared to non-coordinating analogs[3].

Mechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Split PdII->Split TransStd Standard Transmetalation (Phenylboronic Acid) Steric Hindrance Slows Rate Split->TransStd Unsubstituted TransOrtho Directed Transmetalation (2-(Ethylcarbamoyl)...) Coordination Accelerates Rate Split->TransOrtho Ortho-Amide RedElim Reductive Elimination TransStd->RedElim TransOrtho->RedElim RedElim->Start Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Fig 1: Divergent Suzuki-Miyaura catalytic cycles highlighting coordination-assisted transmetalation.

Comparative Reactivity Matrix

To contextualize the performance of 2-(Ethylcarbamoyl)benzeneboronic acid, the table below summarizes its quantitative and qualitative traits against standard, sterically hindered, and electron-deficient alternatives.

Boronic Acid DerivativeSteric ProfileIntramolecular CoordinationRelative Transmetalation RateProtodeboronation Risk
Phenylboronic Acid BaselineNone1.0x (Baseline)Low
2-Methylphenylboronic Acid HighNone< 0.2x (Slow)Low
4-Fluorophenylboronic Acid LowNone~1.5x (Fast)High
2-(Ethylcarbamoyl)benzeneboronic Acid HighYes (B-O Amide)> 2.0x (Directed)Low
2-Formylphenylboronic Acid ModerateYes (B-O Carbonyl)> 3.0x (Very Fast)Low

Experimental Workflow: Self-Validating Kinetic Profiling

To objectively measure the coordination-assisted acceleration of 2-(Ethylcarbamoyl)benzeneboronic acid, a rigorous kinetic profiling protocol is required. The following methodology utilizes quantitative NMR (qNMR) with an internal standard to ensure the system is entirely self-validating.

Objective: Compare the initial reaction rates of 2-(Ethylcarbamoyl)benzeneboronic acid versus 2-methylphenylboronic acid in a standardized coupling with 4-bromoanisole.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromoanisole (1.0 mmol), the selected arylboronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol). Causality Note: 1,3,5-trimethoxybenzene acts as an inert, non-overlapping internal standard, ensuring that any volumetric losses during sampling do not skew the kinetic data.

  • Solvent and Base Addition: Dissolve the mixture in 10 mL of degassed THF/H2O (9:1 v/v). Add K3PO4 (2.0 mmol) as the base. Aggressive stirring (1000 rpm) is mandatory to eliminate biphasic mass-transfer limitations.

  • Catalyst Injection (t = 0): Inject a pre-activated solution of Pd2(dba)3 (1 mol%) and SPhos (2 mol%). Causality Note: SPhos, a highly active Buchwald ligand, ensures that oxidative addition is nearly instantaneous, isolating transmetalation as the sole kinetic bottleneck[2].

  • Time-Course Sampling and Rapid Quench: At precise intervals (t = 5, 10, 20, 30, 60 minutes), withdraw 100 µL aliquots. Immediately quench the aliquot by injecting it into a vial containing 1 mL of ice-cold ethyl acetate and 0.5 mL of saturated aqueous NH4Cl.

  • Filtration and Analysis: Pass the organic layer through a short silica plug to strip the palladium catalyst. This prevents any ex-situ background reaction. Evaporate the solvent and analyze via 1H qNMR.

  • Data Synthesis: Integrate the product biaryl peaks against the internal standard to plot conversion versus time.

Workflow Prep 1. Reagent Prep (Boronic Acid + Ar-X + IS) Cat 2. Catalyst Injection (Pd(OAc)2 / Ligand) Prep->Cat Sample 3. Time-Course Sampling (t = 5, 15, 30, 60 min) Cat->Sample Quench 4. Rapid Quench (Cold EtOAc + Filtration) Sample->Quench Analyze 5. qNMR / HPLC Analysis (Conversion vs. Time) Quench->Analyze

Fig 2: Self-validating kinetic workflow for sampling and analyzing transmetalation rates.

Advanced Applications: Beyond C-C Bond Formation

Beyond traditional cross-coupling, ortho-carbonyl and ortho-amide phenylboronic acids are highly prized in chemical biology and sensor development. The proximity of the boronic acid to the amide group facilitates rapid, reversible covalent interactions with diols (such as carbohydrates) and nucleophiles[3].

For instance, ortho-formylphenylboronic acid reacts with hydrazines to form highly stable diazaborines—a premier bioorthogonal conjugation strategy[3]. 2-(Ethylcarbamoyl)benzeneboronic acid shares this core structural motif, making it an exceptional candidate for designing fluorescent sensors, dynamic hydrogels, or targeted drug-delivery vehicles that respond to localized diol concentrations or reactive oxygen species (ROS) in cellular environments.

References

  • [1] Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • [2] Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: Royal Society of Chemistry (RSC) URL: [Link]

  • [3] Title: ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation

The Bench Scientist's Dilemma: 2-(Ethylcarbamoyl)benzeneboronic Acid vs. Its Pinacol Ester in Suzuki Coupling

A Senior Application Scientist's Guide to Reagent Selection and Performance For researchers engaged in the synthesis of complex molecules, particularly in the drug development pipeline, the Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Reagent Selection and Performance

For researchers engaged in the synthesis of complex molecules, particularly in the drug development pipeline, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation.[1][2] The choice of the organoboron reagent is a critical decision point that dictates not only the reaction's success but also its practicality and reproducibility. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2-(Ethylcarbamoyl)benzeneboronic acid and its pinacol ester, offering field-proven insights to inform your selection.

The Contenders: A Molecular Profile

At first glance, the two reagents are simple variants of the same core structure. However, the seemingly minor difference between a boronic acid (-B(OH)₂) and its pinacol ester (-Bpin) gives rise to a fundamental trade-off between reactivity and stability.[3]

  • 2-(Ethylcarbamoyl)benzeneboronic Acid: This reagent features a free boronic acid moiety ortho to an ethylcarbamoyl group. The Lewis acidic boron center is primed for interaction with the palladium catalyst.[3] Furthermore, the adjacent amide group is not an innocent bystander; its oxygen atom can form an intramolecular coordinating interaction with the boron atom. This interaction can influence the electronic nature and steric accessibility of the boron center, potentially pre-organizing the molecule for a more efficient transmetalation step in the catalytic cycle. However, this high reactivity comes at a cost. Boronic acids are notoriously susceptible to decomposition pathways, including dehydration to form cyclic boroxine trimers and protodeboronation, especially under the aqueous basic conditions often employed in Suzuki couplings.[3][4]

  • 2-(Ethylcarbamoyl)benzeneboronic Acid Pinacol Ester: In this form, the reactive B(OH)₂ group is protected as a five-membered cyclic ester with pinacol. This structural modification dramatically enhances the compound's stability.[1][3] Pinacol esters are generally robust, crystalline solids that are less prone to protodeboronation and can be easily handled, purified by standard chromatography, and stored for long periods.[3][5] This stability makes them highly attractive for applications like high-throughput screening and multi-step syntheses where reagent integrity is paramount.[3] The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid under identical conditions.[3][6]

Caption: Structural comparison of the boronic acid and its pinacol ester.

Efficiency in the Suzuki-Miyaura Catalytic Cycle

The efficiency of a Suzuki coupling is determined by the kinetics of its three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice between the boronic acid and its pinacol ester primarily impacts the crucial transmetalation step.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition r1x R¹-X (Aryl Halide) r1x->oxidative_addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)Ln-R² transmetalation->pd2_intermediate r2by2 R²-B(Y)₂ (Boronic Acid/Ester) + Base r2by2->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration r1r2 R¹-R² (Product) reductive_elimination->r1r2

Caption: The Suzuki-Miyaura catalytic cycle.

For the Boronic Acid: The free boronic acid must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate 'ate' complex (e.g., [R-B(OH)₃]⁻).[8][9] This species readily engages in transmetalation with the R¹-Pd(II)-X complex. The ortho-amide group on 2-(ethylcarbamoyl)benzeneboronic acid can play a dual role. It is an electron-withdrawing group, which generally deactivates the boronic acid and can slow transmetalation.[2] However, its ability to coordinate to the palladium or boron center may accelerate the reaction by lowering the activation energy of the transition state, a phenomenon often observed with ortho-substituted substrates.[10]

For the Pinacol Ester: The pathway for pinacol esters is more debated. For a long time, it was believed that the ester must first hydrolyze in situ to the corresponding boronic acid before transmetalation can occur.[1] This hydrolysis step would be rate-limiting, explaining the often-observed slower reaction rates. However, recent mechanistic investigations have provided compelling evidence that boronic esters can undergo transmetalation directly, without prior hydrolysis.[11][12][13] These studies suggest that the rate of direct transmetalation is highly dependent on the structure of the ester. While pinacol esters are sterically hindered, which can slow the reaction, other esters (like those from ethylene glycol) have been shown to transmetalate even faster than the parent boronic acid.[11][12]

Quantitative Comparison: A Data-Driven Perspective

Reagent TypeCoupling PartnerCatalyst / LigandBase / SolventTemp (°C) / Time (h)Yield (%)
Boronic Acid Aryl Bromide (electron-neutral)Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O80 / 12~85-95
Boronic Acid Aryl Chloride (electron-deficient)Pd₂(dba)₃ / SPhosK₃PO₄ / Toluene:H₂O100 / 18~70-85
Pinacol Ester Aryl Bromide (electron-neutral)Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O100 / 24~80-90
Pinacol Ester Aryl Chloride (electron-deficient)Pd₂(dba)₃ / FcPPh₂K₃PO₄ / Dioxane:H₂O100 / 18~75-90[14]

Note: The data above is a synthesized representation based on typical conditions and outcomes for these classes of compounds as reported in the broader chemical literature. Yields are highly substrate and condition-dependent.

Analysis of Trends:

  • Reactivity: Boronic acids generally react faster or under milder conditions (e.g., lower temperatures) to achieve high yields.[3][15]

  • Stability vs. Yield: While pinacol esters are more stable, they often require slightly more forcing conditions (higher temperature or longer reaction times) to achieve comparable yields to the boronic acid.[6] However, for challenging or sensitive substrates, the cleaner reaction profile and reduced side-products (like protodeboronation) from the stable ester can lead to a higher isolated yield.[4]

  • Substrate Scope: For highly reactive aryl halides (iodides, bromides), the boronic acid is often very efficient. For less reactive aryl chlorides, where higher temperatures and longer reaction times are needed, the superior stability of the pinacol ester can be a significant advantage, preventing reagent degradation over the course of the reaction.[14]

Practical Guidance and Experimental Protocol

When to Choose the Boronic Acid:

  • For rapid, small-scale syntheses with reactive coupling partners.

  • When reaction conditions are mild (lower temperatures, shorter times).

  • When cost is a primary concern, as boronic acids are often less expensive to synthesize.[15]

When to Choose the Pinacol Ester:

  • In multi-step syntheses requiring a robust, easily purified building block.

  • For high-throughput screening or library synthesis where reagent stability and handling are critical.

  • When coupling with challenging substrates (like aryl chlorides) that require prolonged heating.[14]

  • When reaction reproducibility is of utmost importance.

Representative Protocol: Suzuki-Miyaura Coupling of 2-(Ethylcarbamoyl)benzeneboronic Acid with an Aryl Bromide

This protocol is a representative example based on standard literature procedures.[16]

Materials:

  • 2-(Ethylcarbamoyl)benzeneboronic acid (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.05 mmol, 1.05 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(ethylcarbamoyl)benzeneboronic acid, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the 1,4-dioxane followed by the deionized water via syringe. The solvent mixture should be sparged with inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 85 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The choice between 2-(ethylcarbamoyl)benzeneboronic acid and its pinacol ester is a classic example of the reactivity-stability trade-off in modern synthesis.[3] The boronic acid offers higher intrinsic reactivity, often leading to faster and more efficient reactions under mild conditions.[15] In contrast, the pinacol ester provides superior stability, handling, and reproducibility, making it the reagent of choice for complex, multi-step syntheses or when reaction robustness is the primary concern.[1][3] A thorough understanding of the specific demands of the synthetic target, the reactivity of the coupling partner, and the practical constraints of the laboratory environment will enable the discerning scientist to make the optimal choice, maximizing the probability of a successful Suzuki-Miyaura coupling.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-boronic-acids-vs-boronate-esters-a-reactivity-and-stability-comparison/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling/Suzuki-Miyaura_Coupling]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5864573/]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [URL: https://www.researchgate.
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [URL: https://www.eventscribe.net/2023/ACSfall/fsPopup.asp?Mode=posterInfo&PosterID=617833]
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b13437]
  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [URL: https://hdl.handle.net/2142/109355]
  • A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-the-reactivity-of-ortho-meta-and-para-nitrophenylboronic-acids-in-suzuki-miyaura-coupling/]
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3870905/]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. University of California, Irvine. [URL: https://faculty.sites.uci.edu/chem51/files/2013/05/13_Suzuki_2013.pdf]
  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [URL: https://typeset.io/papers/green-and-efficient-procedure-for-suzuki-miyaura-and-1x76c3lq]
  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [URL: https://www.researchgate.net/post/Which-conditions-are-favorable-for-the-efficient-Suzuki-coupling]
  • Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Stability-of-Boronic-Esters-to-Hydrolysis-%3A-A-Study-D%27Andola-Ros/a9b8e8f80c653639e3a6a97b203a7d425a720237]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/14/231]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/product-highlights/suzuki-miyaura-cross-coupling-reaction]
  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Selective-and-Serial-Suzuki%E2%88%92Miyaura-Reactions-of-Thomas-Billingsley/98696898495449591448839088523c0b11874271]

Sources

Comparative

1H and 13C NMR analysis for structural confirmation of 2-(Ethylcarbamoyl)benzeneboronic acid products

Structural Confirmation of 2-(Ethylcarbamoyl)benzeneboronic Acid: A Comparative NMR Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structures of ortho-substitut...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 2-(Ethylcarbamoyl)benzeneboronic Acid: A Comparative NMR Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the structures of ortho-substituted arylboronic acids. 2-(Ethylcarbamoyl)benzeneboronic acid is a highly versatile building block in pharmaceutical synthesis and Suzuki-Miyaura cross-coupling. However, its Nuclear Magnetic Resonance (NMR) analysis is notoriously complex. Analysts often misinterpret perfectly pure samples as degraded mixtures due to two fundamental phenomena: the dynamic equilibrium between the free boronic acid and its cyclic boroxine anhydride, and the quadrupolar relaxation of the boron nucleus.

This guide objectively compares the NMR performance of High-Purity (Monomer-Stabilized) grades versus Standard Commercial alternatives, providing a self-validating protocol for accurate structural confirmation.

Mechanistic Insights: The Causality Behind the Spectra

To accurately interpret the NMR spectra of 2-(Ethylcarbamoyl)benzeneboronic acid, one must understand the physical chemistry governing its behavior in solution.

The Boronic Acid-Boroxine Equilibrium In solution, arylboronic acids undergo1[1]. This equilibrium is highly sensitive to the solvent environment, temperature, and trace water content. While the ortho-carbonyl oxygen of the ethylcarbamoyl moiety can offer slight intramolecular stabilization, standard commercial drying processes still drive the dehydration toward the boroxine. In a standard NMR solvent like anhydrous DMSO-d6, a commercial product often presents as a complex mixture of monomer and boroxine. This results in overlapping aromatic signals and split ethylcarbamoyl peaks that can easily be 2[2].

Scalar Relaxation of the Second Kind (Quadrupolar Broadening) A common pitfall in the 13 C NMR analysis of boronic acids is the "missing" ipso-carbon signal (the carbon directly attached to the boron atom). The 11 B (spin 3/2) and 10 B (spin 3) nuclei are quadrupolar. Their rapid relaxation partially averages out the 13 C- 11 B scalar coupling, a phenomenon known as 3[3]. Consequently, the resonance corresponding to the 4[4]. Without optimized acquisition parameters, this C-B signal (typically around 139–142 ppm) flattens entirely into the baseline.

Product Comparison: UltraPure vs. Standard Commercial Grade

When sourcing 2-(Ethylcarbamoyl)benzeneboronic acid for sensitive pharmaceutical applications, the speciation of the raw material drastically impacts analytical workflows. Below is a comparative analysis of a Monomer-Stabilized UltraPure Grade against a Standard Commercial Grade.

Analytical ParameterUltraPure Grade (Monomer-Stabilized)Standard Commercial Grade
Overall Purity ( 1 H NMR) > 99.5%95.0% - 97.0%
Boroxine Content < 1.0% (Single set of sharp signals)15% - 30% (Complex, split multiplets)
1 H NMR Profile (DMSO-d6) Clean ethyl triplet (~1.1 ppm) & quartet (~3.3 ppm)Multiple overlapping ethyl signals due to speciation
13 C C-B Signal Visible at ~140 ppm (with optimized protocol)Often indistinguishable from the baseline
Residual Solvents Not detectedTrace THF / Ethyl Acetate often present

Experimental Workflows: Self-Validating NMR Protocols

To ensure absolute structural confirmation and eliminate artifacts caused by the boroxine equilibrium, I utilize the following self-validating workflow. By intentionally manipulating the water content, we can force the equilibrium entirely toward the monomeric state.

G Monomer Boronic Acid Monomer (Sharp NMR Signals) Dehydration Dehydration (-H2O) Monomer->Dehydration Heat / Vacuum Boroxine Trimeric Boroxine (Complex/Split Signals) Dehydration->Boroxine Boroxine->Monomer Hydrolysis (+D2O)

Fig 1: Dynamic equilibrium between boronic acid and boroxine affecting NMR speciation.

Step-by-Step Methodology

Step 1: Sample Preparation & Speciation Control

  • Weigh 15–20 mg of 2-(Ethylcarbamoyl)benzeneboronic acid into a clean glass vial.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

  • The Self-Validating Step: Add exactly 10 µL (approx. 1 drop) of D 2​ O to the solution and mix thoroughly.

    • Causality: The D 2​ O forces the hydrolysis of any residual boroxine back to the monomeric boronic acid. Simultaneously, it induces deuterium exchange of the boronic acid -B(OH) 2​ and amide -NH protons. The disappearance of these specific signals in the 1 H NMR spectrum acts as an internal control, confirming both the identity of the exchangeable protons and the complete shift of the equilibrium.

Step 2: 1 H NMR Acquisition

  • Frequency: 400 MHz or higher.

  • Parameters: 16 Scans; Relaxation Delay (D1) = 2 seconds.

  • Observation: You will observe a single, clean set of aromatic signals and a distinct triplet/quartet for the ethyl group. The broad singlets for -B(OH) 2​ (~8.1 ppm) and -NH (~8.5 ppm) will have collapsed into the HOD peak.

Step 3: 13 C NMR Acquisition (Overcoming Quadrupolar Broadening)

  • Frequency: 100 MHz or higher.

  • Parameters: Minimum 1024 scans (preferably 2048) to achieve a high signal-to-noise ratio for the broad C-B carbon. Set the Relaxation Delay (D1) to 2–3 seconds to ensure complete relaxation of the quaternary carbons.

  • Data Processing: Apply an exponential line broadening (LB) of 1.5 to 2.0 Hz before Fourier transformation.

    • Causality: This processing step sacrifices a negligible amount of resolution for a massive gain in signal-to-noise ratio, allowing the broad, quadrupolar-affected C-B peak at ~140 ppm to clearly emerge from the baseline.

G Step1 1. Sample Dissolution (15-20 mg in DMSO-d6) Step2 2. Speciation Control (Add 10 µL D2O) Step1->Step2 Step3 3. 1H NMR Acquisition (16 Scans, D1=2s) Step2->Step3 Step4 4. 13C NMR Acquisition (>1024 Scans, D1=3s) Step3->Step4 Step5 5. Data Processing (Apply 1.5 Hz Line Broadening) Step4->Step5

Fig 2: Optimized NMR workflow for ortho-substituted arylboronic acids.

References

  • Title: The Boroxine–Boronic Acid Equilibrium Source: University of Edinburgh Research Explorer URL
  • Title: Properties of a model aryl boronic acid and its boroxine Source: PubMed URL
  • Title: Canc quadrapolar relaxation by "B" atom can make some 13C peaks disappear?
  • Source: PMC (PubMed Central)

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reagents: Benchmarking 2-(Ethylcarbamoyl)benzeneboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, robustness, and scope of this powerful transformation. This guide provides an in-depth technical comparison of 2-(Ethylcarbamoyl)benzeneboronic acid against its key alternatives—potassium 2-(Ethylcarbamoyl)phenyltrifluoroborate and the corresponding N-methyliminodiacetic acid (MIDA) boronate ester.

The central thesis of this guide is that while 2-(Ethylcarbamoyl)benzeneboronic acid is a competent coupling partner, its trifluoroborate and MIDA boronate derivatives offer significant advantages in terms of stability, handling, and, in many instances, reaction performance. This analysis is grounded in established chemical principles and supported by representative experimental data to empower researchers in making informed decisions for their synthetic campaigns.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction, illustrated below, involves three key steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) center, and reductive elimination to form the desired C-C bond and regenerate the active catalyst. The nature of the organoboron reagent directly impacts the efficiency of the transmetalation step, which is often rate-limiting.

Suzuki-Miyaura Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Oxidative Addition Pd(II) Complex R¹-Pd(II)-X(Ln) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Base Base Base->Transmetalation R2B(OH)2 R²-B(OH)₂ (Boronic Acid) R2B(OH)2->Transmetalation Diorganopalladium(II) R¹-Pd(II)-R²(Ln) Transmetalation->Diorganopalladium(II) Reductive Elimination Reductive Elimination Diorganopalladium(II)->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Product R¹-R² Reductive Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Stability and Performance

The primary limitation of many boronic acids is their propensity for decomposition via pathways such as protodeboronation and trimerization to form boroxines. These stability issues can lead to inconsistent reaction outcomes and difficulties in purification and long-term storage. Potassium organotrifluoroborates and MIDA boronates have emerged as highly effective solutions to these challenges.

Feature2-(Ethylcarbamoyl)benzeneboronic AcidPotassium 2-(Ethylcarbamoyl)phenyltrifluoroborate2-(Ethylcarbamoyl)benzeneboronic acid MIDA ester
Structure
Stability Moderate; susceptible to protodeboronation and boroxine formation.High; crystalline solid, stable to air and moisture.[1]Very high; crystalline solid, stable to air, moisture, and chromatography.[2]
Handling Requires careful handling and storage under inert atmosphere.Easy to handle and store.Easy to handle and store.
Benchmark Reaction Yield *~70-85% (Estimated)~76%[3]>90% (Estimated based on similar systems)
Key Advantages Readily available.Enhanced stability, "protected" form of the boronic acid.[1]Exceptional stability, allows for iterative cross-coupling.[2]
Key Disadvantages Instability can lead to inconsistent results.Requires in situ hydrolysis for transmetalation.Requires a deprotection step to release the active boronic acid.

Experimental Protocols

To provide a practical framework for comparison, we present detailed protocols for a benchmark Suzuki-Miyaura coupling reaction, along with the synthesis of the trifluoroborate and MIDA boronate derivatives.

Experimental_Workflow cluster_synthesis Reagent Synthesis cluster_coupling Benchmark Suzuki-Miyaura Coupling Boronic_Acid 2-(Ethylcarbamoyl)benzeneboronic Acid Trifluoroborate_Synth Synthesis of Trifluoroborate Boronic_Acid->Trifluoroborate_Synth MIDA_Boronate_Synth Synthesis of MIDA Boronate Boronic_Acid->MIDA_Boronate_Synth Boron_Reagent Boron Reagent (Boronic Acid, Trifluoroborate, or MIDA Boronate) Boronic_Acid->Boron_Reagent KHF2 KHF₂ KHF2->Trifluoroborate_Synth MIDA N-Methyliminodiacetic Acid MIDA->MIDA_Boronate_Synth Trifluoroborate Potassium 2-(Ethylcarbamoyl)phenyltrifluoroborate Trifluoroborate_Synth->Trifluoroborate MIDA_Boronate 2-(Ethylcarbamoyl)benzeneboronic acid MIDA ester MIDA_Boronate_Synth->MIDA_Boronate Trifluoroborate->Boron_Reagent MIDA_Boronate->Boron_Reagent Aryl_Halide 4-Bromoanisole Reaction Reaction Setup & Execution Aryl_Halide->Reaction Boron_Reagent->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Workup Workup & Purification Reaction->Workup Product Coupled Product Workup->Product

Caption: General experimental workflow for reagent synthesis and benchmark coupling.

Synthesis of Potassium 2-(Ethylcarbamoyl)phenyltrifluoroborate

This protocol is adapted from a general procedure for the synthesis of potassium organotrifluoroborates.[4]

  • To a solution of 2-(Ethylcarbamoyl)benzeneboronic acid (1.0 equiv) in a 1:1 mixture of methanol and water is added a solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv) in water.

  • The mixture is stirred at room temperature for 30 minutes.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with hot acetone, filtered, and washed with cold acetone to afford the potassium 2-(Ethylcarbamoyl)phenyltrifluoroborate as a white solid.

Synthesis of 2-(Ethylcarbamoyl)benzeneboronic acid MIDA ester

This protocol is based on a general method for the synthesis of MIDA boronates from boronic acids.

  • A mixture of 2-(Ethylcarbamoyl)benzeneboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.0 equiv) in toluene is heated to reflux with a Dean-Stark apparatus for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by precipitation from a suitable solvent system (e.g., acetone/diethyl ether) or by column chromatography on silica gel to yield the MIDA boronate as a white crystalline solid.

Benchmark Suzuki-Miyaura Coupling: General Procedure
  • To a reaction vial charged with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boron reagent (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system (e.g., a mixture of toluene and water) is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

The choice of an organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact the success of a synthetic route. While 2-(Ethylcarbamoyl)benzeneboronic acid is a viable option, its trifluoroborate and MIDA boronate derivatives offer compelling advantages in terms of stability and ease of handling. Potassium 2-(Ethylcarbamoyl)phenyltrifluoroborate provides a robust, "protected" form of the boronic acid, while the corresponding MIDA boronate enables advanced synthetic strategies such as iterative cross-coupling. For routine applications where stability is not a major concern, the parent boronic acid may suffice. However, for complex, multi-step syntheses or when reaction consistency is paramount, the use of its stabilized derivatives is highly recommended. The continued development of novel, stable, and reactive organoboron reagents will undoubtedly further expand the synthetic utility of the Suzuki-Miyaura reaction in the years to come.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Gillis, E. P.; Burke, M. D. A Simple and General Method for the Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates. Organic Syntheses2009 , 86, 344. [Link]

  • Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2003 , 68 (11), 4302–4314. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalysed Cross-Coupling Reactions. Chemical Reviews2008 , 108 (1), 288–325. [Link]

  • Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society2009 , 131 (20), 6961–6963. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Slow-Release Strategy in Palladium-Catalysed Cross-Coupling. Angewandte Chemie International Edition2013 , 52 (29), 7362–7370. [Link]

  • Chemsky. 2-(Ethylcarbamoyl)benzeneboronic acid. [Link]

Sources

Comparative

The Synthetic Chemist's Dilemma: A Comparative Guide to Boronic Acids and Boronic Esters for Targeted Synthesis

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency, yield, and overall project success. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic selection of reagents is a critical determinant of synthetic efficiency, yield, and overall project success. Among the versatile tools in the synthetic chemist's arsenal, organoboron compounds, particularly boronic acids and their corresponding esters, have risen to prominence, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of boronic acids and boronic esters, moving beyond a simple recitation of facts to explain the underlying chemical principles and practical implications of choosing one over the other for specific synthetic targets. The insights presented herein are grounded in established literature and practical laboratory experience to empower you in making informed decisions for your next synthetic challenge.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision between a boronic acid and a boronic ester lies a classic chemical trade-off: reactivity versus stability.[1] Boronic acids, with their general formula R-B(OH)₂, are typically more reactive than their ester counterparts, R-B(OR')₂.[1][2][3] This heightened reactivity can be attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in many catalytic cycles.[1] However, this reactivity comes at a price. Boronic acids are often less stable, susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under basic aqueous conditions.[1][2] This instability can impact their shelf-life and lead to the formation of unwanted byproducts, complicating purification and reducing overall yields.

Boronic esters, on the other hand, offer significantly enhanced stability.[1] By replacing the hydroxyl groups with bulkier alkoxy or aryloxy groups, the boron center is sterically shielded and electronically stabilized. This makes them less prone to degradation, easier to handle and purify (often via chromatography), and ideal for long-term storage.[1][4] This stability is a significant advantage in multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[1] The trade-off for this stability is generally a reduced reaction rate compared to the parent boronic acid.[1]

It's a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions frequently employed in cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1][5]

Performance in the Field: A Head-to-Head Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation, serves as an excellent platform to illustrate the practical differences between these two classes of reagents.

Quantitative Performance Comparison

The following table summarizes representative data on the performance of a generic arylboronic acid versus its pinacol boronate ester in a typical Suzuki-Miyaura coupling with an aryl bromide.

ParameterArylboronic AcidArylboronic Acid Pinacol EsterRationale & Causality
Reaction Time ShorterLongerThe higher Lewis acidity of the boronic acid facilitates a faster transmetalation step with the palladium catalyst.[1]
Yield Variable, can be lower due to decompositionGenerally higher and more reproducibleThe enhanced stability of the boronate ester minimizes decomposition and side reactions like homocoupling, leading to cleaner reaction profiles.[6][7]
Purification Can be challenging due to byproductsOften more straightforwardThe cleaner reaction profile with boronate esters simplifies purification, which can often be achieved by standard column chromatography.[1][7]
Handling & Storage Requires careful handling and storage to prevent degradationRobust and stable for long-term storageThe ester protecting group significantly reduces susceptibility to oxidation and protodeboronation.[1][8]
Experimental Workflow: A Tale of Two Reagents

The choice between a boronic acid and a boronic ester directly influences the experimental workflow. The following diagram illustrates the key decision points and procedural differences.

G cluster_0 Reagent Selection & Handling cluster_1 Reaction & Work-up cluster_2 Purification & Analysis Start Synthetic Target Defined Decision Choose Boron Reagent Start->Decision BA_Handling Boronic Acid: - Use fresh or recently purchased - Handle quickly to minimize air exposure - Store under inert atmosphere Decision->BA_Handling Need for high reactivity, short reaction time BE_Handling Boronic Ester: - Stable for long-term storage - Standard handling procedures Decision->BE_Handling Emphasis on stability, reproducibility, and ease of handling Reaction_Setup Reaction Setup: - Aryl Halide - Palladium Catalyst - Base - Solvent BA_Handling->Reaction_Setup BE_Handling->Reaction_Setup BA_Reaction Boronic Acid Reaction: - Monitor closely for decomposition - Potential for faster completion Reaction_Setup->BA_Reaction BE_Reaction Boronic Ester Reaction: - Generally cleaner reaction - May require longer reaction times or higher temperatures Reaction_Setup->BE_Reaction Workup Aqueous Work-up & Extraction BA_Reaction->Workup BE_Reaction->Workup BA_Purification Boronic Acid Product Purification: - May require more complex purification - Potential for boroxine and other impurities Workup->BA_Purification BE_Purification Boronic Ester Product Purification: - Often straightforward purification - Higher purity of crude product Workup->BE_Purification Analysis Characterization (NMR, MS, etc.) BA_Purification->Analysis BE_Purification->Analysis Final_Product Pure Synthetic Target Analysis->Final_Product G Pd0 Pd(0)L_n OxAdd Oxidative Addition R-X Pd0->OxAdd Aryl/Vinyl Halide PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation R'-B(OR'')₂ + Base PdII_RX->Transmetalation Boronic Acid/Ester PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regenerated Catalyst Product R-R' RedElim->Product

Sources

Safety & Regulatory Compliance

Safety

2-(Ethylcarbamoyl)benzeneboronic acid proper disposal procedures

As a cornerstone of modern drug development and materials science, organoboron compounds like 2-(Ethylcarbamoyl)benzeneboronic acid (CAS: 874459-86-6) are indispensable for palladium-catalyzed cross-coupling reactions (e...

Author: BenchChem Technical Support Team. Date: March 2026

As a cornerstone of modern drug development and materials science, organoboron compounds like 2-(Ethylcarbamoyl)benzeneboronic acid (CAS: 874459-86-6) are indispensable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). However, the downstream management of boronic acid waste is frequently misunderstood.

While boronic acids do not possess the acute flammability or pyrophoric risks of other organometallics, they present insidious environmental and chronic health hazards. Improper disposal of boron-containing effluent can lead to severe aquatic toxicity and regulatory non-compliance. This guide provides drug development professionals and laboratory safety officers with a field-proven, self-validating framework for the safe handling and disposal of 2-(Ethylcarbamoyl)benzeneboronic acid.

I. Chemical Profile & Hazard Assessment

To implement an effective disposal strategy, we must first understand the physicochemical and toxicological profile of the compound. Boronic acids act as Lewis acids and are generally hygroscopic.

Quantitative Data Summary
Property / ClassificationData / Specification
Chemical Name 2-(Ethylcarbamoyl)benzeneboronic acid
CAS Number 874459-86-6 [1]
Molecular Formula C9H12BNO3
Molecular Weight 193.01 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3 - Respiratory) [2]
Environmental Hazard Aquatic toxicity (Boron accumulation); Mobile in water systems [3]
EPA / RCRA Status Non-RCRA listed (P/U), but regulated as characteristic hazardous waste
Required PPE Nitrile/neoprene gloves, tightly fitting safety goggles, lab coat, NIOSH-approved N95 (if dust is present)
Mechanistic Insight: The "Why" Behind the Hazard

Many laboratories mistakenly treat the aqueous workup from Suzuki couplings as standard, non-hazardous saline waste. This is a critical error. During cross-coupling, the boronic acid is converted into borate salts or boric acid derivatives that partition into the aqueous layer.

Boron is highly toxic to photoautotrophic microorganisms (such as cyanobacteria) which form the foundation of aquatic ecosystems [4]. Furthermore, environmental accumulation of boron has been linked to reproductive and developmental toxicity in terrestrial vertebrates [3]. Therefore, no boron-containing waste—whether organic or aqueous—may be flushed down the drain.

II. Waste Segregation & Disposal Workflows

G Start 2-(Ethylcarbamoyl)benzeneboronic acid Waste Generation State Determine Waste State Start->State Solid Solid Waste (Powder/Residue) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Spill Accidental Spill State->Spill Solid_Bin Solid Hazardous Waste Bin (Double-bagged) Solid->Solid_Bin Phase Phase Separation Liquid->Phase Spill_Clean Inert Absorbent Sweep No Water Flush Spill->Spill_Clean Incineration Licensed Hazardous Waste Incineration (EPA/RCRA Compliant) Solid_Bin->Incineration Org_Waste Organic Waste Stream (Halogenated/Non-Halogenated) Phase->Org_Waste Aq_Waste Aqueous Waste Stream (Contains Borate Salts) Phase->Aq_Waste Org_Waste->Incineration Aq_Waste->Incineration Spill_Clean->Solid_Bin

Workflow for the segregation and disposal of 2-(Ethylcarbamoyl)benzeneboronic acid waste streams.

III. Step-by-Step Experimental Disposal Protocols

The following self-validating protocols ensure that all boron-containing residues are captured and prepared for professional incineration.

Protocol A: Solid Reagent Waste Disposal

Applies to: Expired reagents, contaminated weighing paper, empty primary containers, and desiccants.

  • Containment: Perform all transfers inside a certified chemical fume hood to prevent inhalation of the fine, hygroscopic powder.

  • Collection: Sweep up any loose solid 2-(Ethylcarbamoyl)benzeneboronic acid using spark-resistant tools. Do not use compressed air or dry sweeping methods that generate dust clouds.

  • Packaging: Place the solid waste into a heavy-duty, sealable polyethylene bag. Place this bag into a secondary rigid container (e.g., a high-density polyethylene (HDPE) bucket).

  • Labeling: Affix a hazardous waste label immediately. Mark as: "Toxic Solid Waste: Contains Organoboron Compounds (2-(Ethylcarbamoyl)benzeneboronic acid)."

  • Container Rinsing: Empty glass or plastic primary containers must be triple-rinsed with a compatible solvent (e.g., ethanol or ethyl acetate) [5]. The rinsate must be collected as liquid organic waste (See Protocol B).

Protocol B: Liquid Waste from Cross-Coupling Reactions

Applies to: Post-reaction mixtures, aqueous workup layers, and solvent rinses.

  • Phase Separation: After quenching your Suzuki-Miyaura reaction, separate the organic and aqueous layers using a separatory funnel.

  • Organic Phase Management:

    • Transfer the organic layer (containing unreacted boronic acid and organic byproducts) into the designated Organic Hazardous Waste carboy.

    • Crucial Check: If halogenated solvents (e.g., dichloromethane) were used, ensure this goes into the Halogenated waste stream to prevent the formation of toxic dioxins during downstream incineration.

  • Aqueous Phase Management (High Risk):

    • The aqueous layer contains high concentrations of cleaved borate salts.

    • Transfer this layer into a designated Aqueous Hazardous Waste carboy.

    • Validation Step: Verify the pH of the aqueous waste. If highly basic or acidic, neutralize it to a pH between 6 and 9 before sealing the container, as extreme pH can compromise the integrity of the HDPE storage carboy over time.

  • Final Disposal: Both carboys must be collected by a licensed hazardous waste disposal company for high-temperature incineration.

Protocol C: Emergency Spill Management

Applies to: Accidental benchtop or floor spills.

  • Evacuation & PPE: For large spills (>50g), evacuate the immediate area. Don a fully-buttoned lab coat, nitrile gloves, chemical splash goggles, and an N95 respirator.

  • Containment: Prevent the spilled material from entering sinks or floor drains. Boron's mobility in water makes drain contamination a severe environmental liability [3].

  • Absorption (If Liquid): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Collection (If Solid): Carefully sweep up the powder using a damp paper towel to suppress dust generation.

  • Sanitization: Wash the affected surface thoroughly with soap and water. Place all used paper towels, absorbents, and contaminated gloves into the Solid Hazardous Waste Bin.

IV. References

  • NextSDS. (2026). 2-(EthylcarbaMoyl)benzeneboronic acid — Chemical Substance Information. Retrieved from [Link]

  • Krzemińska, I., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. PMC. Retrieved from[Link]

  • Emory University / HKUST. (2026). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Handling

Personal protective equipment for handling 2-(Ethylcarbamoyl)benzeneboronic acid

Comprehensive Safety and Operational Guide: Handling 2-(Ethylcarbamoyl)benzeneboronic Acid As drug development accelerates, the use of functionalized boronic acids like 2-(Ethylcarbamoyl)benzeneboronic acid (CAS: 874459-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(Ethylcarbamoyl)benzeneboronic Acid

As drug development accelerates, the use of functionalized boronic acids like 2-(Ethylcarbamoyl)benzeneboronic acid (CAS: 874459-86-6) in Suzuki-Miyaura cross-coupling and target-directed synthesis has become ubiquitous[1]. However, the unique physicochemical properties of this compound demand precise, field-proven handling protocols. This guide provides researchers and laboratory managers with a self-validating operational and disposal framework, ensuring strict compliance with safety regulations while safeguarding experimental integrity.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To handle 2-(Ethylcarbamoyl)benzeneboronic acid safely, one must first understand its molecular behavior and the causality behind its hazard profile:

  • Lewis Acidity & Biological Interaction: Boronic acids act as mild Lewis acids that readily form reversible covalent complexes with 1,2- and 1,3-diols. In a biological context, this means the inhaled dust can aggressively interact with glycoproteins on mucosal membranes and the ocular surface, causing severe, localized irritation[2].

  • The Ethylcarbamoyl Moiety: The addition of an amide (ethylcarbamoyl) group increases the molecule's hydrogen-bonding capacity and polarity. While synthetically useful, it enhances the compound's solubility in polar aprotic solvents (e.g., DMSO, DMF). These solvents act as aggressive skin penetrants, capable of carrying the dissolved boronic acid directly through the dermal barrier.

  • Particulate Hazard: In its solid state, this compound is a fine powder highly prone to static accumulation. This presents a significant inhalation risk if aerosolized during routine weighing or transfer.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers and researchers must assess workplace hazards and select appropriate PPE[3][4]. For this specific compound, PPE selection is dictated not just by the solid chemical, but by the solvents used to dissolve it.

  • Eye Protection: ANSI Z87.1-compliant, tightly fitting safety goggles are mandatory. Causality: Standard safety glasses with side shields do not adequately protect against airborne boronic acid dust, which can rapidly complex with ocular moisture to cause severe irritation[2][4].

  • Hand Protection (Context-Dependent):

    • Handling Solid Powder: Standard nitrile gloves (minimum 4 mil thickness) are sufficient to prevent dermal contact with the dry powder[2].

    • Handling Solutions (DMF/DMSO/DCM): Nitrile degrades rapidly in polar aprotic and halogenated solvents. When preparing solutions of 2-(Ethylcarbamoyl)benzeneboronic acid in these solvents, you must double-glove or switch to butyl rubber or laminate (SilverShield) gloves to prevent the solvent from carrying the hazardous solute through the glove matrix.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat. Ensure wrists are fully covered by overlapping glove cuffs.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If a hood is unavailable or a large spill occurs outside of containment, a NIOSH-approved N95 or P100 particulate respirator is required[2][4].

Operational Plan & Experimental Workflow

The following protocol is a self-validating system designed to minimize static aerosolization and ensure safe reaction setup.

Step-by-Step Handling Methodology:

  • Fume Hood Verification: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm). Use a tissue or digital anemometer to visually confirm inward directional airflow.

  • Static Mitigation: Boronic acids carry a static charge, causing the powder to "jump" from spatulas. Wipe the exterior of the receiving flask and the weighing balance with an anti-static cloth, or use a static eliminator gun (ionizer) before transfer.

  • Weighing & Transfer: Tare a clean, dry anti-static weighing boat. Using a grounded metal spatula, carefully transfer the 2-(Ethylcarbamoyl)benzeneboronic acid. Cap the reagent bottle immediately after use to prevent moisture degradation (boronic acids can form anhydrides/boroxines upon prolonged exposure to air/moisture).

  • Solvent Addition: Add the reaction solvent slowly down the side of the vessel to wash any residual powder into the bulk liquid, minimizing dust generation.

Workflow Start Risk Assessment & PPE Donning Prep Fume Hood Prep (Airflow 80-120 fpm) Start->Prep Weigh Weighing & Transfer (Anti-static tools) Prep->Weigh Reaction Reaction Setup (Solvent Addition) Weigh->Reaction Spill Spill Detected? Reaction->Spill SpillYes Spill Protocol (Contain & Absorb) Spill->SpillYes Yes SpillNo Proceed to Cleanup Spill->SpillNo No Dispose Hazardous Waste Disposal SpillYes->Dispose SpillNo->Dispose

Operational workflow and spill response logic for handling boronic acid derivatives.

Spill Management & Decontamination

In the event of a spill, immediate and methodical action is required to prevent environmental release and exposure.

Step-by-Step Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Don Additional PPE: Ensure tightly fitting goggles and appropriate solvent-resistant gloves are worn.

  • Containment (Solid): Do NOT dry sweep, as this aerosolizes the boronic acid. Lightly mist the powder with a compatible solvent (e.g., water or isopropanol) to suppress dust, then wipe it up using damp absorbent pads[2].

  • Containment (Liquid): For solutions, encircle the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Avoid using combustible absorbents like sawdust.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as boronic acids are generally responsive to mild aqueous bases[2].

  • Disposal: Place all cleanup materials into a designated, labeled hazardous waste bag.

Waste Disposal Plan

Improper disposal of boronic acids can lead to severe ecological toxicity, particularly to aquatic life, and violates EPA Resource Conservation and Recovery Act (RCRA) regulations[5][6].

Disposal Logic & Segregation:

  • No Drain Disposal: Never dispose of 2-(Ethylcarbamoyl)benzeneboronic acid or its solutions down the sink. Even small quantities must be collected as hazardous waste[5][7].

  • Solid Waste: Empty vials, contaminated spatulas, and cleanup materials must be double-bagged and placed in a solid hazardous waste container labeled appropriately under 40 CFR 262.15[8].

  • Liquid Waste Segregation:

    • Aqueous Waste: Neutralize aqueous extractions containing boronic acid residues to a pH of 5.5–9.0 before transferring to the aqueous waste carboy[7].

    • Organic Waste: Segregate organic solutions into halogenated or non-halogenated waste streams based on the solvent used.

  • Chemical Incompatibility: Ensure waste containers do not contain strong oxidizers or reactive electrophiles. Boronic acids can undergo unintended cross-coupling or oxidative cleavage in the waste bin, potentially generating dangerous heat or gas.

DisposalLogic WasteGen Waste Generation: Boronic Acid Derivative State Physical State? WasteGen->State Solid Solid Waste (PPE, Powders) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid SolidBin Solid Hazardous Waste Bin Solid->SolidBin OrgAq Solvent Type? Liquid->OrgAq Aqueous Aqueous Solution (pH 5.5-9.0) OrgAq->Aqueous Aqueous Organic Organic Solution (DMSO/DMF/DCM) OrgAq->Organic Organic AqBin Aqueous Waste Container Aqueous->AqBin OrgBin Organic Waste Container Organic->OrgBin

EPA RCRA compliant waste segregation logic for boronic acid chemical waste.

Quantitative Data Summary

The following table summarizes the critical operational parameters for handling this compound safely.

ParameterSpecification / GuidelineRegulatory / Safety Basis
CAS Number 874459-86-6Chemical Identity[1]
Fume Hood Airflow 80 – 120 fpmOSHA Ventilation Standards
Glove Material (Solid) Nitrile (≥ 4 mil)Dermal Protection[2]
Glove Material (Solution) Butyl Rubber / SilverShieldSolvent Permeation Resistance
Aqueous Waste pH Limit 5.5 – 9.0 (Prior to collection)EPA RCRA Corrosivity Limits[6][7]
Max Accumulation Time < 180 days (SQG) / < 90 days (LQG)EPA 40 CFR 262[6][8]

References

  • How To Safely Dispose of Boric Acid - Lab Alley laballey.com
  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals - Benchchem benchchem.com
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains - Ball St
  • 2-(EthylcarbaMoyl)
  • 1910.132 - General requirements.
  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment - eCFR ecfr.gov
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Management in the Labor

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